4-Phenylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUXGFHUYBUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334785 | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-03-8 | |
| Record name | 4-Phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 4-Phenylquinoline: A Technical Guide to Core Mechanisms and Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the 4-phenylquinoline moiety being of particular interest due to its prevalence in a range of biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reaction mechanisms, experimental protocols, and quantitative analysis of various synthetic strategies.
Overview of Key Synthetic Methodologies
The synthesis of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing the foundation for accessing a diverse array of derivatives. For the synthesis of 4-phenylquinolines, the most relevant and widely employed methods include the Friedländer annulation, the Combes synthesis, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction. Each of these methods offers distinct advantages and is amenable to various modifications to optimize yields and accommodate a range of substrates.
The Friedländer Annulation
The Friedländer synthesis is a versatile and direct method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] To synthesize a this compound, a 2-aminoaryl ketone is typically reacted with a carbonyl compound that can provide the C2-C3 bond of the quinoline ring.
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed via two primary pathways, contingent on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[2]
Caption: Generalized reaction pathways for the Friedländer synthesis of this compound.
Quantitative Data
The choice of catalyst and reaction conditions significantly influences the yield of the Friedländer synthesis. A variety of catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, have been employed to promote this transformation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Pentan-2,3-dione | Poly(phosphoric acid) | Solvent-free | 90 | 1 | 82 | [3] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10 mol%) | Ethanol/Water (1:1) | 60 | - | - | [1] |
| 2-Amino-5-bromobenzophenone | 2-Acetyl-6-methyl-pyridine | P₂O₅ in m-cresol | m-Cresol | 135 | Overnight | - | [4] |
| 2-Aminoaryl ketones | α-Methylene carbonyls | [Msim][OOCCCl₃] (Ionic Liquid) | - | - | - | up to 100 | [2] |
| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | - | - | [2] |
Experimental Protocol: Solvent-Free Friedländer Synthesis of 1-(4-Phenylquinolin-2-yl)propan-1-one[3]
-
Reactant Mixture: In a reaction vessel, combine 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol).
-
Catalyst Addition: Add freshly prepared poly(phosphoric acid) (PPA) to the mixture.
-
Reaction Conditions: Heat the solvent-free mixture at 90°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate (30 mL).
-
Isolation: Filter the resulting solid, wash with water, and extract with dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization from dichloromethane to yield the pure 1-(4-phenylquinolin-2-yl)propan-1-one.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.
Reaction Mechanism
The mechanism commences with the formation of an enamine from the aniline and the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, affords the quinoline product.
Caption: Reaction mechanism of the Combes quinoline synthesis.
Quantitative Data
Various strong acids can be used to catalyze the Combes synthesis, with the choice of acid and reaction temperature impacting the overall yield.
| Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Aniline | Acetylacetone | H₂SO₄ | - | - | [5] |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | - | - | [1] |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic acid | - | - | [1] |
| Substituted Anilines | Trifluoromethyl-β-diketones | PPA/Ethanol (PPE) | - | - | [5] |
Experimental Protocol: General Procedure for Combes Synthesis[1]
-
Reactant Mixture: Combine the aniline derivative and the β-diketone in a suitable reaction vessel.
-
Catalyst Addition: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain for the required duration. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide).
-
Isolation and Purification: Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters.[4] The regiochemical outcome (4-hydroxyquinoline vs. 2-hydroxyquinoline) is dependent on the reaction temperature.
Reaction Mechanism
At lower temperatures, the aniline attacks the more reactive keto group of the β-ketoester to form an enamine (kinetic control), which upon thermal cyclization yields the 4-hydroxyquinoline. At higher temperatures, attack at the ester carbonyl occurs, leading to a β-ketoanilide (thermodynamic control), which cyclizes to a 2-hydroxyquinoline (Knorr synthesis).
Caption: Conrad-Limpach vs. Knorr synthesis pathways.
Quantitative Data
The thermal cyclization step is crucial and often requires high temperatures. The choice of a high-boiling, inert solvent is critical for achieving good yields.
| Aniline Derivative | β-Ketoester | Solvent for Cyclization | Temperature (°C) | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | up to 95 | [4] |
| Aniline | Ethyl benzoylacetate | Diphenyl ether | ~250 | - | [6] |
| Substituted anilines | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene (Microwave) | - | - | [7] |
| Aniline | Ethyl 4,4,4-trifluoroacetoacetate | Dowtherm A | 250 | - | [6] |
Experimental Protocol: Two-Step Conrad-Limpach Synthesis[7]
-
Enamine Formation:
-
Dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak acid (e.g., glacial acetic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
-
Thermal Cyclization:
-
Place the crude enamine intermediate in a high-boiling solvent (e.g., mineral oil or diphenyl ether).
-
Heat the mixture with stirring to approximately 250°C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Cool the mixture, and collect the precipitated product by vacuum filtration.
-
Wash the solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent and purify by recrystallization.
-
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[8] This reaction often employs an in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation.
Reaction Mechanism
The proposed mechanism involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration and oxidation to yield the quinoline.
Caption: Reaction pathway for the Doebner-von Miller synthesis.
Quantitative Data
A variety of Brønsted and Lewis acids can catalyze the Doebner-von Miller reaction. The reaction is often plagued by the formation of tar-like byproducts due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.
| Aniline Derivative | α,β-Unsaturated Carbonyl Precursors | Catalyst | Solvent | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | Toluene/Water | - | [9] |
| Aniline | Acrolein | H₂SO₄ | - | - | [10] |
| Aniline | Methyl vinyl ketone | SnCl₄ | - | - | [8] |
| Aniline | Cinnamaldehyde | p-Toluenesulfonic acid | - | - | [8] |
| Aniline | γ-Aryl-β,γ-unsaturated α-ketoesters | Hf(OTf)₄ | Dichloromethane | 44 (2-phenyl-4-carboxyquinoline) | [11] |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Reagent Addition: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Modern Synthetic Approaches
In addition to the classical named reactions, modern synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. These methods often employ novel catalytic systems, alternative energy sources, or one-pot multi-component strategies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. Several of the classical quinoline syntheses have been adapted to microwave conditions. For instance, a microwave-assisted Döbner reaction has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids in moderate yields within minutes.
Novel Catalytic Systems
The development of new catalysts is a major focus in modern quinoline synthesis. This includes the use of ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[2] These catalysts can offer advantages such as higher efficacy, milder reaction conditions, and the potential for catalyst recycling. For example, a novel preparation of this compound derivatives has been described using an acid-catalyzed Friedländer reaction in an ionic liquid ([bmim][BF₄]), which allows for the recovery and reuse of the reaction medium and catalyst.[7]
Conclusion
The synthesis of 4-phenylquinolines can be achieved through a variety of robust and versatile methods, each with its own set of advantages and limitations. The classical Friedländer, Combes, Conrad-Limpach, and Doebner-von Miller reactions remain highly relevant and provide the foundation for the synthesis of a wide range of derivatives. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For drug development professionals and researchers, a thorough understanding of these core reaction mechanisms and experimental parameters is essential for the efficient and targeted synthesis of novel this compound-based compounds with potential therapeutic applications. The continued development of modern catalytic systems and reaction conditions will undoubtedly further expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of 4-Phenylquinoline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The therapeutic efficacy and developability of these derivatives are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth overview of the key physicochemical characteristics of this compound derivatives, presents available quantitative data, and outlines detailed experimental protocols for their determination.
Core Physicochemical Properties and Their Significance
Understanding the physicochemical properties of this compound derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters include:
-
Melting Point (°C): The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. A sharp melting point range is typically indicative of a pure compound.
-
Solubility: This property, often measured in aqueous media relevant to physiological conditions, dictates the bioavailability of a drug candidate. Poor aqueous solubility can be a significant hurdle in drug development, leading to low absorption and inadequate therapeutic concentrations.
-
Lipophilicity (logP): The partition coefficient (logP) between an organic and an aqueous phase is a critical measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic stability. For orally administered drugs, an optimal logP range is crucial for absorption.
-
Acid Dissociation Constant (pKa): The pKa value determines the ionization state of a molecule at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets, understanding the pKa is essential for predicting its behavior in different physiological compartments.
-
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Quantitative Physicochemical Data of this compound Derivatives
The following tables summarize the available quantitative physicochemical data for a selection of this compound derivatives.
| Derivative Name/Structure | Melting Point (°C) | Reference |
| 3-iodo-4-phenylquinoline | 190-193 | [1] |
| 2,4-bis(4-formylphenyl)-6-phenylquinazoline | 202–204 | [2] |
| 2,4-bis(4-formylphenyl)-7-phenylquinazoline | 214–216 | [2] |
| 2,4-bis(4-formylphenyl)-8-phenylquinazoline | 221–223 | [2] |
| 1,3-bis(4-formylphenyl)-6-phenylquinoline | 127–129 | [2] |
| Derivative Class/Name | Lipophilicity (logP) | Topological Polar Surface Area (TPSA) (Ų) | Reference |
| 4-Phenyl-2-quinolone derivatives | 2.25–3.05 (Calculated) | 32.86–69.78 | [3] |
| Derivative Name | Solubility | pH | Reference |
| 3-iodo-4-phenylquinoline | Slightly soluble in organic solvents, insoluble in water | Neutral to slightly acidic | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound derivatives.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a melting point apparatus with glass capillary tubes.[1]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range represents the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: An excess amount of the this compound derivative is added to a known volume of the relevant solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved this compound derivative in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Lipophilicity (logP) Determination (Shake-Flask Method)
The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.
Protocol:
-
Solvent Saturation: n-Octanol is pre-saturated with water, and water (or a relevant buffer, e.g., PBS pH 7.4) is pre-saturated with n-octanol.
-
Partitioning: A known amount of the this compound derivative is dissolved in one of the pre-saturated phases. This solution is then added to the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the this compound derivative in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[4]
Protocol:
-
Sample Preparation: A known concentration of the this compound derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For multiprotic compounds, multiple inflection points and corresponding pKa values may be observed.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of newly synthesized this compound derivatives.
Caption: Workflow for the physicochemical characterization of this compound derivatives.
This structured approach ensures that critical data is systematically collected, enabling informed decisions in the drug discovery and development pipeline. By thoroughly characterizing the physicochemical properties of this compound derivatives, researchers can better predict their in vivo behavior and optimize their potential as therapeutic agents.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. dergipark.org.tr [dergipark.org.tr]
The Biological Activity of Novel 4-Phenylquinoline Compounds: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among its many derivatives, 4-phenylquinolines have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and beyond.[3] This guide provides a comprehensive overview of the biological activities of novel 4-phenylquinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It aims to serve as a technical resource for professionals engaged in the discovery and development of new therapeutic agents.
Anticancer Activity of this compound Derivatives
A substantial body of research has focused on the anticancer properties of this compound compounds. These derivatives have been shown to exert their effects through multiple mechanisms, targeting key cellular processes involved in cancer cell proliferation and survival.[3][4]
Primary Mechanisms of Action
1.1.1. Tubulin Polymerization Inhibition A primary mechanism for many 4-phenyl-2-quinolone (4-PQ) derivatives is the disruption of microtubule dynamics.[5][6] Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division.[6] These compounds often act as antimitotic agents by binding to the colchicine-binding pocket of β-tubulin.[5][6] This interaction inhibits tubulin polymerization, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[6][7][8] The structural backbone of some 4-PQs mimics that of podophyllotoxin (PPT), a known tubulin inhibitor.[5][6]
1.1.2. Histone Deacetylase (HDAC) Inhibition Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), particularly HDAC3.[9][10] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[9] Their overexpression is linked to tumorigenesis.[9][10] By inhibiting HDACs, these quinoline compounds prevent the deacetylation of histones, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[9][10]
1.1.3. Other Anticancer Mechanisms The versatility of the this compound scaffold allows for interaction with various other biological targets.[3] Additional reported mechanisms include:
-
Kinase Inhibition: Targeting various kinases involved in cell signaling pathways, such as Pim-1 kinase, c-Src, and Abl.[1]
-
Induction of Reactive Oxygen Species (ROS): Some quinoline-chalcone hybrids induce apoptosis by significantly increasing intracellular ROS levels.[7]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, interfering with replication and transcription.[1]
-
Receptor Antagonism: Derivatives have been designed to act as antagonists for receptors like the Angiotensin II AT(1) receptor, which can be implicated in cancer progression.[3]
Quantitative Anticancer Activity
The in vitro cytotoxic activity of novel this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cell Line | IC₅₀ (μM) | Reference |
| Compound 22 (6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one) | COLO205 (Colon Cancer) | 0.32 | [5][6] |
| H460 (Lung Cancer) | 0.89 | [5][6] | |
| Compound 1f (7-fluoro-4-anilinoquinoline derivative) | BGC823 (Gastric Cancer) | Potent | [11] |
| HeLa (Cervical Cancer) | Potent | [11] | |
| Compound 4a (4-anilinoquinolinylchalcone derivative) | MDA-MB-231 (Breast Cancer) | High Cytotoxicity | [12] |
| Compound 12e (Quinoline-chalcone derivative) | MGC-803 (Gastric Cancer) | 1.38 | [7] |
| HCT-116 (Colon Cancer) | 5.34 | [7] | |
| MCF-7 (Breast Cancer) | 5.21 | [7] | |
| Compound 20 (4-Hydroxyquinoline derivative) | Colo 320 (Colon Cancer, resistant) | 4.61 | [13] |
| Compound D28 (2-phenylquinoline-4-carboxylic acid derivative) | K562 (Leukemia) | Potent Activity | [9] |
| Compound 3d (2-morpholino-4-anilinoquinoline derivative) | HepG2 (Liver Cancer) | 8.50 | [14] |
Note: "Potent" or "High Cytotoxicity" indicates that the source highlighted the compound's significant activity, in some cases superior to the reference drug, without providing a specific IC₅₀ value in the abstract.
Antimicrobial Activity of this compound Derivatives
Derivatives of the quinoline core, such as quinolone antibiotics, are well-established antibacterial agents.[2] Research into novel this compound compounds has also revealed promising activity against various bacterial pathogens, including drug-resistant strains.[15][16]
Quantitative Antibacterial Activity
The efficacy of antibacterial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Q1-Q8 Series (4-methyl-2-(4-substitutedphenyl)quinolines) | P. aeruginosa | 25-50 | [15] |
| Compound 5a4 (2-phenyl-quinoline-4-carboxylic acid derivative) | S. aureus | 64 | [16][17] |
| Compound 5a7 (2-phenyl-quinoline-4-carboxylic acid derivative) | E. coli | 128 | [16][17] |
| Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline) | Vancomycin-resistant E. faecium | 4 | [18] |
| Compound 15 (2-sulfoether-4-quinolone) | S. aureus | 0.8 (μM) | [18] |
| Compound 37 (derivative) | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [18] |
Experimental Protocols and Workflows
Reproducibility is paramount in drug discovery. This section outlines the general methodologies for key assays cited in the evaluation of this compound compounds and provides a generalized workflow for their synthesis and screening.
Representative Synthesis Pathway: Doebner Reaction
A common method for synthesizing 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction.[16] This process typically involves a one-pot condensation of an aniline, an aldehyde (e.g., 2-nitrobenzaldehyde), and pyruvic acid.[16][17] The resulting core can then undergo further modifications.
General Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. A positive control (e.g., doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[14]
General Protocol: Minimum Inhibitory Concentration (Broth Dilution Method)
This method is used to determine the MIC of an antimicrobial agent.[16][17]
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Drug Discovery and Validation Workflow
The path from a novel compound to a preclinical candidate involves a multi-step screening and validation process.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. This compound | 605-03-8 | Benchchem [benchchem.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Phenylquinoline Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar architecture, combined with the synthetic accessibility for diverse substitutions, has made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its significant applications in oncology, infectious diseases, and neuroprotection, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the this compound scaffold have exhibited potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Mechanism of Action |
| HDAC Inhibitors | |||||
| Compound D28 | K562 (Leukemia) | 2.57 | SAHA (Vorinostat) | 3.12 | HDAC3 Inhibition, Apoptosis Induction[1] |
| Compound D28 | HCT-116 (Colon) | 3.15 | SAHA (Vorinostat) | 4.25 | HDAC3 Inhibition, Apoptosis Induction[1] |
| Compound D28 | A549 (Lung) | 4.82 | SAHA (Vorinostat) | 5.68 | HDAC3 Inhibition, Apoptosis Induction[1] |
| Serotonin Receptor Ligands | |||||
| Ethylpiperazine derivatives | MCF-7 (Breast) | Not specified | - | - | 5-HT1B/5-HT2B antagonism, Apoptosis[2] |
| General Cytotoxic Agents | |||||
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | Not Specified[3] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | Not Specified[3] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | Not Specified[3] |
| Phenylsulfonylurea Derivative 7 | HepG2 (Liver) | 2.71 | - | - | Not Specified[3] |
| Phenylsulfonylurea Derivative 7 | A549 (Lung) | 7.47 | - | - | Not Specified[3] |
| Phenylsulfonylurea Derivative 7 | MCF-7 (Breast) | 6.55 | - | - | Not Specified[3] |
Signaling Pathways in Anticancer Activity
Certain 2-phenylquinoline-4-carboxylic acid derivatives function as Histone Deacetylase (HDAC) inhibitors. By blocking HDACs, particularly HDAC3, these compounds increase histone acetylation, leading to chromatin relaxation and the altered expression of genes involved in cell cycle control and apoptosis.[1][4][5] This ultimately results in cell cycle arrest at the G2/M phase and the induction of programmed cell death.[1]
Some this compound derivatives act as antagonists of serotonin receptors, such as 5-HT1B and 5-HT2B.[2] In certain cancers, like breast cancer, serotonin can promote cell proliferation. By blocking these receptors, the compounds inhibit downstream signaling pathways, such as the ERK pathway, and calcium ion efflux, leading to reduced cell growth and the induction of apoptosis.[2]
Experimental Protocols
This reaction facilitates the one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.
Materials:
-
Substituted aniline (e.g., aniline)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Ethanol
-
Catalyst (e.g., iron(III) trifluoromethanesulfonate or trifluoroacetic acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).
-
Add the catalyst (e.g., 15 mol% iron(III) trifluoromethanesulfonate) to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, at which point the crude product will precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenylquinoline-4-carboxylic acid.[6]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the this compound derivative for the desired time.
-
Collect 1–5 x 10^5 cells by centrifugation.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate at room temperature for 5 minutes in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are in early apoptosis.[1][8][9][10]
Antimicrobial Activity: A Renewed Front against Drug Resistance
The this compound scaffold is a key component in a number of antimicrobial agents, with derivatives showing efficacy against a range of pathogenic bacteria.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against common bacterial strains.
| Compound ID/Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | ||||
| Compound 5a4 | Staphylococcus aureus | 64 | Ampicillin | Not specified |
| Compound 5a7 | Escherichia coli | 128 | Ampicillin | Not specified |
| 4-Piperazinylquinoline hybrids | ||||
| Compound 1a/1b | Staphylococcus aureus | 3.9-7.8 | - | - |
| Compound 1a/1b | Pseudomonas aeruginosa | 3.9-7.8 | - | - |
| Compound 1a/1b | Escherichia coli | 3.9-7.8 | - | - |
| Quinoline-based compounds | ||||
| Compound 13 | S. aureus (MRSA) | 20±3.3 | - | - |
| Compound 13 | P. aeruginosa | 10±1.5 | - | - |
| Quinolinequinones | ||||
| QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | Cefuroxime | 1.22 |
Experimental Workflow for Antimicrobial Susceptibility Testing
Antiviral Activity: Broad-Spectrum Potential
This compound derivatives have demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), coronaviruses (including SARS-CoV-2), and hepatitis C virus (HCV).
Quantitative Antiviral Data
The following table highlights the half-maximal effective concentration (EC50) of several this compound derivatives against different viruses.
| Compound ID/Class | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2-Phenylquinolines | ||||
| Compound 1a | SARS-CoV-2 | 6 | 18 | 3 |
| Compound 9j | SARS-CoV-2 | 5.9 | >100 | >16.9 |
| Compound 6f | SARS-CoV-2 | 7.2 | >100 | >13.9 |
| Compound 8k | HCoV-229E | 0.2 | 11.1 | 55.5 |
| 4-Oxo-4H-quinolin-1-yl Acylhydrazones | ||||
| Compound 4 | TMV | 51.2% inhibition at 500 mg/L | - | - |
| Compound 11 | TMV | 49.6% inhibition at 500 mg/L | - | - |
| Quinoline-adamantane hybrid | SARS-CoV-2 | Not specified | >50 | - |
Mechanism of Antiviral Action
A key antiviral mechanism for some 4-aminoquinoline derivatives is the alkalinization of endosomes.[11] Many enveloped viruses rely on the acidic environment of endosomes to facilitate the fusion of viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By increasing the pH of these compartments, this compound derivatives can inhibit this crucial step in the viral life cycle.[11]
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Document: 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. (CHEMBL4138090) - ChEMBL [ebi.ac.uk]
Spectroscopic Characterization of 4-Phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-phenylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.
Introduction to this compound
This compound is a molecule composed of a quinoline core with a phenyl group substituted at the 4-position. Its rigid, aromatic structure is a key feature in its various applications, including as a scaffold for the development of therapeutic agents and as a component in organic electronic materials. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
Data Presentation
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.26 | d | 8.5 | Quinoline H2 |
| 7.85–8.10 | m | - | H3 and H5 |
| 7.40–7.60 | m | - | Phenyl protons |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.6 | Quinoline C2 |
| 148.2 | C4 (phenyl attachment) |
Solvent: CDCl₃[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Characteristic IR Absorptions for this compound
| Frequency (cm⁻¹) | Vibration Type |
| 1558–1592 | C=N stretch |
| 1435–1500 | Phenyl ring vibrations |
| 750–850 | Aromatic C–H bend |
[1]
Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as dichloromethane or acetone.
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Data Presentation
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 205 | Molecular Ion Peak [M]⁺ |
| 204 | [M-H]⁺ |
| 178 | [M-HCN]⁺ |
| 152 | [M-C₂H₂N]⁺ |
| 127 | [Quinoline]⁺ |
| 77 | [Phenyl]⁺ |
Molecular Formula: C₁₅H₁₁N, Molecular Weight: 205.25 g/mol [2][3]
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) in a high vacuum. This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow, where each spectroscopic technique provides complementary information to build a complete structural picture.
Caption: Workflow for the spectroscopic characterization of this compound.
This diagram illustrates the logical flow from the purified sample through the different analytical techniques to the final structural confirmation. Each method yields specific data points that, when combined, provide a comprehensive and unambiguous identification of the compound.
References
The Discovery and History of 4-Phenylquinoline: A Technical Guide
Introduction
4-Phenylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure features a quinoline core with a phenyl group substituted at the 4-position. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key biological activities of the this compound core.
Discovery and Historical Context
The discovery of this compound is not attributed to a single event but is rooted in the foundational development of quinoline synthesis in the late 19th century. During this period, chemists developed several seminal methods for constructing the quinoline ring system, which remain cornerstones of heterocyclic chemistry. The synthesis of specifically substituted quinolines, such as this compound, became possible through the application of these pioneering reactions.
Key historical syntheses applicable to this compound include:
-
The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[1][2] For this compound, this would typically involve the reaction of 2-aminobenzophenone with a compound like acetaldehyde or acetone.
-
The Combes Quinoline Synthesis (1888): Reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4]
-
The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[3]
These methods, discovered within a single decade, opened the door for the systematic synthesis of a vast library of quinoline derivatives, allowing for the exploration of their chemical and biological properties.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and characterization in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁N | [5] |
| Molecular Weight | 205.25 g/mol | [5] |
| CAS Number | 605-03-8 | [5] |
| Appearance | Yellow to brownish solid | [6] |
| Melting Point | Data not consistently available (n/a) | [7] |
| Boiling Point | Data not consistently available (n/a) | [7] |
| pKa (Predicted) | 5.16 ± 0.13 | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (d), 8.19-8.16 (m), 7.89 (dd), 7.75 (s), 7.74-7.70 (m), 7.55-7.44 (m), 7.21-7.17 (m) | [8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0, 162.5, 155.6, 149.4, 148.6, 138.0, 135.6, 129.9, 129.6, 129.5, 129.3, 128.6, 128.4, 126.4, 125.6, 118.9, 115.8, 115.6 | [8] |
| Key IR Absorptions (cm⁻¹) | ~3055 (aromatic C-H str.), ~1558 (C=C str.), ~1435 (C=N str.) | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a representative protocol for the synthesis of a this compound derivative via the Friedländer synthesis and a protocol for assessing its biological activity.
Synthesis via Friedländer Condensation
The Friedländer synthesis is a versatile method for preparing 4-phenylquinolines from 2-aminobenzophenones.[10][11]
Objective: To synthesize a this compound derivative by reacting 2-aminobenzophenone with a ketone containing an α-methylene group.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate (or another suitable ketone)
-
Zirconium(IV) chloride (ZrCl₄) or another Lewis/Brønsted acid catalyst
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add the catalyst (e.g., ZrCl₄, 10 mol%).[10]
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative.[10]
Caption: Experimental workflow for the Friedländer synthesis of a this compound derivative.
Biological Assay: Antiproliferative Activity (MTT Assay)
This compound derivatives have shown potent antiproliferative activity, which can be quantified using the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the effect of a this compound derivative on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A key mechanism of action involves the antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in cancer cell proliferation.
Serotonin Receptor Antagonism
Studies on MCF-7 breast cancer cells have shown that certain this compound derivatives can bind to and antagonize serotonin receptors, specifically 5-HT₁B and 5-HT₂B. Serotonin, acting as an autocrine growth factor, normally binds to these receptors, initiating a signaling cascade that promotes cell survival and proliferation. This cascade involves the release of intracellular calcium (Ca²⁺) and the activation of the ERK (Extracellular signal-Regulated Kinase) pathway.
By blocking these receptors, this compound derivatives inhibit these downstream signals. The inhibition of serotonin-induced calcium efflux and the prevention of ERK activation disrupt the pro-survival signaling, ultimately leading to the induction of apoptosis (programmed cell death) in the cancer cells.
Caption: this compound antagonism of the serotonin signaling pathway, leading to apoptosis.
This compound, a compound with historical roots in the foundational era of heterocyclic chemistry, continues to be a scaffold of immense interest for modern drug discovery. Its accessibility through classic and continually refined synthetic routes, such as the Friedländer synthesis, allows for extensive structural diversification. The demonstrated activity of its derivatives as serotonin receptor antagonists highlights a promising avenue for the development of novel anticancer therapeutics. This guide provides the core technical information required for researchers to synthesize, characterize, and evaluate this important chemical entity, paving the way for future innovations in medicinal chemistry.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | C15H11N | CID 521929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 605-03-8: this compound | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. jocpr.com [jocpr.com]
- 9. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Potential Therapeutic Targets of 4-Phenylquinoline: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Applications of 4-Phenylquinoline Derivatives.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents, showing promise in oncology, cardiovascular diseases, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid in drug discovery and development efforts.
Anticancer Activity
Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action. These include the antagonism of serotonin receptors, inhibition of tubulin polymerization, modulation of histone deacetylases (HDACs), and interference with p53 signaling pathways.
Serotonin (5-HT) Receptor Antagonism
Certain this compound derivatives have been identified as antagonists of serotonin receptors, particularly the 5-HT1B and 5-HT2B subtypes. This antagonism has been linked to antiproliferative effects in breast cancer cells. The proposed mechanism involves the inhibition of serotonin-induced calcium ion efflux and the subsequent suppression of the ERK signaling pathway, ultimately leading to the activation of apoptotic pathways.[1][2]
Quantitative Data: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| H3a (ethylpiperazine derivative) | MCF-7 | Not specified, but noted as most active | [1] |
| Various 4-phenyl quinoline derivatives | MCF-7 | Not specified, but showed toxicity | [1] |
Signaling Pathway: Serotonin Receptor Antagonism in Cancer
Caption: Serotonin receptor antagonism by this compound derivatives.
Tubulin Polymerization Inhibition
A notable mechanism of action for 4-phenyl-2-quinolone derivatives is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| Compound 22 (a 4-PQ derivative) | Antiproliferative activity | 0.32 | COLO205 | |
| Antiproliferative activity | 0.89 | H460 | ||
| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | Antiproliferative activity | 0.4 - 1.0 | HL-60, Hep3B, H460 |
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Disruption of microtubule dynamics by 4-phenyl-2-quinolone derivatives.
Histone Deacetylase (HDAC) Inhibition
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), with some exhibiting selectivity for HDAC3.[3][4] HDAC inhibitors represent a promising class of anticancer agents that modulate gene expression by altering the acetylation state of histones, leading to cell cycle arrest and apoptosis.[5][6][7][8]
Quantitative Data: HDAC Inhibition and Antiproliferative Activity
| Compound | Target | IC50 (µM) | Cell Lines | Reference |
| D28 | HDAC3 | 24.45 | - | [3][4] |
| D28 | K562 | 1.02 | K562 | [3] |
| D28 | U266 | 1.08 | U266 | [3] |
| D28 | U937 | 1.11 | U937 | [3] |
| D29 | HDAC1 | 32.59 | - | [3] |
| D29 | HDAC2 | 183.5 | - | [3] |
| D29 | HDAC3 | 0.477 | - | [3] |
| D30 | HDAC1 | 1.427 | - | [3] |
| D30 | HDAC2 | 8.127 | - | [3] |
| D30 | HDAC3 | 0.100 | - | [3] |
Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Caption: Epigenetic modulation through HDAC inhibition.
p53 Transcriptional Activity Antagonism
A 3-phenylquinoline derivative, designated PQ1, has been identified as an antagonist of p53 transcriptional activity. While p53 is a tumor suppressor, its inhibition can be a therapeutic strategy in certain contexts, such as protecting normal tissues from the toxic effects of chemotherapy.
Antihypertensive Activity
This compound derivatives have been designed as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key regulator of blood pressure. By blocking the action of angiotensin II, these compounds induce vasodilation and lower blood pressure.
Quantitative Data: AT1 Receptor Antagonist Activity
| Compound | Assay | pA2 | Ki (nM) | Reference |
| Novel this compound derivatives | AT1 receptor binding | - | Nanomolar range |
Signaling Pathway: AT1 Receptor Antagonism
Caption: Mechanism of antihypertensive action via AT1 receptor blockade.
Antimicrobial Activity
Various derivatives of this compound have been synthesized and screened for their antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][9][10][11][12]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [11] |
| Escherichia coli | 128 | [11] | |
| 4-methyl-2-(4-substituted phenyl) quinoline derivatives | Various bacteria | 25-50 | [9] |
| Various quinoline derivatives | Various bacteria and fungi | 3.12 - 50 | [12] |
Detailed Experimental Protocols
Calcium Flux Assay for Serotonin Receptor Antagonism
This protocol outlines a method to measure changes in intracellular calcium concentration in response to serotonin and the antagonistic effect of this compound derivatives.
Workflow: Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the desired serotonin receptor (e.g., 5-HT1B or 5-HT2B) in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the this compound derivative (antagonist) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of serotonin (agonist) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Analyze the change in fluorescence to determine the inhibitory effect of the this compound derivative on serotonin-induced calcium influx.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of 4-phenyl-2-quinolone derivatives on the polymerization of tubulin into microtubules.
Workflow: Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing PIPES, MgCl2, EGTA, and a fluorescent reporter (e.g., DAPI). Prepare a stock solution of GTP.
-
Compound Preparation: Dissolve the 4-phenyl-2-quinolone derivative in DMSO to make a stock solution, and then dilute to the desired concentrations in reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the tubulin protein, reaction buffer with the fluorescent reporter, and the test compound. Initiate polymerization by adding GTP and incubating at 37°C.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control.[1][5][6][13]
HDAC Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDAC enzymes.
Workflow: HDAC Activity Assay
Caption: Workflow for a fluorometric HDAC activity assay.
Methodology:
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.
-
Compound Preparation: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivative.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., from HeLa cell nuclear extract or recombinant HDACs), the fluorogenic substrate, and the test compound. Incubate at 37°C for a specified time.
-
Development: Stop the enzymatic reaction and add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent product. Incubate at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.[9][14][15][16][17]
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to assess the effect of compounds on the transcriptional activity of the p53 tumor suppressor protein.
Workflow: p53 Luciferase Reporter Assay
Caption: Workflow for a p53 luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HCT116) and co-transfect with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with the 3-phenylquinoline derivative at various concentrations.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Determine the effect of the compound on p53 transcriptional activity.[18][19][20][21][22]
Angiotensin II-Induced Aortic Strip Contraction Assay
This ex vivo assay evaluates the ability of this compound derivatives to antagonize angiotensin II-induced vasoconstriction.
Workflow: Aortic Strip Contraction Assay
Caption: Workflow for an ex vivo aortic strip contraction assay.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rabbit or rat and cut it into rings or helical strips.
-
Mounting: Mount the aortic preparations in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Compound Incubation: Incubate the tissues with a specific concentration of the this compound derivative for a defined period.
-
Agonist Challenge: Construct a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath.
-
Tension Recording: Record the isometric contraction using a force-displacement transducer.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of the antagonist to determine the pA2 value, which quantifies the antagonist's potency.[11][23][24]
References
- 1. pnas.org [pnas.org]
- 2. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vascular smooth-muscle cells contain AT1 angiotensin receptors coupled to phospholipase D activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of angiotensin II type 1 receptor antagonist on smooth muscle cell phenotype in intramyocardial arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. acnp.org [acnp.org]
4-Phenylquinoline Derivatives: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Among these, 4-phenylquinoline derivatives have emerged as a promising class of potential anticancer agents, demonstrating potent activity against a range of cancer cell lines.[2] This technical guide provides an in-depth overview of the anticancer properties of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in their mechanism of action.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of this compound derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 4-Phenyl-2-quinolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) | COLO205 (Colon) | 0.32[3] |
| H460 (Lung) | 0.89[3] | |
| 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxyquinolin-2(1H)-one (27) | COLO205 (Colon) | 7.85[3] |
| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | HL-60 (Leukemia) | 0.4 - 1.0[3] |
| Hep3B (Liver) | 0.4 - 1.0[3] | |
| H460 (Lung) | 0.4 - 1.0[3] |
Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 12e | MGC-803 (Gastric) | 1.38[4] |
| HCT-116 (Colon) | 5.34[4] | |
| MCF-7 (Breast) | 5.21[4] | |
| 6 | HL-60 (Leukemia) | 0.59[4] |
| 7 | HepG-2 (Liver) | 2.71[4] |
| A549 (Lung) | 7.47[4] | |
| MCF-7 (Breast) | 6.55[4] |
Table 3: Anticancer Activity of 4-Anilinoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 1f | HeLa (Cervical) | < 0.08 |
| BGC823 (Gastric) | 0.04 | |
| 2i | HeLa (Cervical) | 0.08 |
| BGC823 (Gastric) | 0.03 |
Table 4: Anticancer Activity of Other 4-Substituted Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) |
| 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinolines | MCF-7, T47D (Breast) | ≤ 25 - 50 |
| Makaluvamine Analogs (e.g., FBA-TPQ) | Various (14 cell lines) | 0.097 - 2.297[5] |
| 4-Phenoxyquinoline Derivatives | HT-29, H460, A549, MKN-45, U87MG | Moderate to significant |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through modulation of various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.
One of the primary mechanisms of action for certain this compound derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Other this compound derivatives have been shown to target and inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and topoisomerases.[6] COX-2 is often overexpressed in various cancers and contributes to inflammation and cell proliferation. Topoisomerases are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death.
Furthermore, some derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial nodes in signaling pathways that drive tumor growth and survival.[7][8]
Caption: Inhibition of Pro-survival Kinase Signaling Pathways.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound derivatives.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-Akt, total Akt, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Their ability to target fundamental cellular processes such as cell division and pro-survival signaling pathways underscores their therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further explore and advance these promising compounds in the fight against cancer. Further in vivo studies are warranted to validate the preclinical efficacy and safety of lead candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. kumc.edu [kumc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
understanding the structure-activity relationship (SAR) of 4-phenylquinoline
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenylquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their anticancer and antiviral properties. This document details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the quinoline core and the appended phenyl ring. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, cell cycle progression, and apoptosis. The SAR for anticancer activity can be summarized as follows:
-
Substituents on the Quinoline Ring:
-
Position 2: Substitution at the 2-position of the quinoline ring with various aryl groups has been extensively explored. The nature of the substituent on this phenyl ring plays a crucial role in determining cytotoxicity.
-
Position 4: The introduction of amino side chains at the 4-position can enhance antiproliferative activity. The length and nature of these side chains are critical, with shorter alkylamino chains often being more favorable.
-
Position 6, 7, and 8: Substitution on the benzo part of the quinoline ring with electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets. For instance, methoxy groups at positions 6 and 8 have been shown to be beneficial for activity in some series.[1]
-
-
Substituents on the 4-Phenyl Ring:
-
The substitution pattern on the 4-phenyl ring significantly impacts anticancer potency. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity, likely by altering the molecule's electronic distribution and ability to form key interactions with target proteins.
-
Antiviral Activity
This compound derivatives have demonstrated promising activity against a range of viruses, including coronaviruses.[1][2] The SAR for antiviral activity highlights the following key features:
-
Basic Side Chain at C-4: The presence of a basic side chain at the 4-position of the quinoline ring is often crucial for antiviral activity. This is exemplified by the complete loss of activity in a 4-hydroxyquinoline analog.
-
Methoxy Groups on the Quinoline Nucleus: The presence of methoxy groups on the quinoline core, particularly at positions 5, 7, or 6, 8, has been associated with high selectivity indices.[1][2]
-
p-Propoxyphenyl Moiety at C-2: A p-propoxyphenyl group at the 2-position of the quinoline scaffold is a structural feature that can be tuned to optimize antiviral activity and reduce cytotoxicity.[1]
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer and antiviral activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Quinoline Ring) | R2 (4-Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-OCH3 | A549 (Lung) | 3.2 | [3] |
| 1b | H | 4-Cl | A549 (Lung) | 2.3 | [3] |
| 2a | 6,8-dimethoxy | H | HeLa (Cervical) | 5.9 | [1] |
| 2b | 5,7-dimethoxy | H | HeLa (Cervical) | 6.0 | [1] |
| 3a | 4-(piperidine) | H | K562 (Leukemia) | 11.3 | [1] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Antiviral Activity of this compound Derivatives
| Compound ID | R1 (Quinoline Ring) | R2 (C-4 Substituent) | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |
| 4a | 6,8-dimethoxy | 4-(6,7-dimethoxytetrahydroisoquinoline) | SARS-CoV-2 | 5.9 | >100 | >16.9 | [1][2] |
| 4b | 5,7-dimethoxy | 4-(6,7-dimethoxytetrahydroisoquinoline) | SARS-CoV-2 | 6.0 | >100 | >16.7 | [1][2] |
| 5a | H | 4-(piperidine) | HCoV-229E | 2.6 | 11.1 | 4.3 | [1][2] |
| 5b | H | 4-(piperidine) | HCoV-OC43 | 3.5 | 11.1 | 3.2 | [1][2] |
EC50: The concentration of the compound that provides 50% protection against virus-induced cytopathic effects. CC50: The concentration of the compound that reduces the viability of uninfected cells by 50%. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
General Synthesis of 2,4-Disubstituted Quinolines
A common and efficient method for the synthesis of the this compound scaffold is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.
Step-by-step Protocol:
-
Reaction Setup: To a solution of a substituted 2-aminoarylketone (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene) is added a ketone with an α-methylene group (1.2 eq.) and a catalytic amount of a base (e.g., NaOH, KOH) or acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of this compound derivatives. The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is a common target.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is often hyperactivated in cancer. Certain this compound derivatives have been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A generalized experimental workflow for the development of this compound derivatives.
Summary of Structure-Activity Relationships
The key structural features of the this compound core and their influence on biological activity are summarized in the following diagram.
Caption: Key positions on the this compound scaffold for SAR modulation. (Note: An actual chemical structure image would be embedded in a final document).
This technical guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for therapeutic applications.
References
Methodological & Application
Step-by-Step Protocol for the Friedländer Synthesis of 4-Phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Friedländer synthesis is a classic and versatile chemical reaction for the preparation of quinolines and their derivatives. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. The resulting quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications as anticancer, antimalarial, and anti-inflammatory agents.
This document provides a detailed protocol for the synthesis of 4-phenylquinoline, a key intermediate in the development of various therapeutic agents. The synthesis proceeds via the reaction of 2-aminobenzophenone with acetaldehyde, utilizing an acid catalyst to facilitate the cyclocondensation. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
The reaction mechanism can proceed through two primary pathways depending on the conditions. An aldol condensation pathway involves an initial reaction between the enolizable α-methylene compound and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization and dehydration. Alternatively, a Schiff base pathway can occur, where the amino group of the 2-aminoaryl ketone first forms an imine with the carbonyl of the α-methylene compound, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring.
Experimental Protocol
This protocol details the acid-catalyzed Friedländer synthesis of this compound from 2-aminobenzophenone and acetaldehyde.
Materials:
-
2-Aminobenzophenone
-
Acetaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzophenone (1.0 mmol, 1.0 eq) in ethanol (10-15 mL).
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1.2 mmol, 1.2 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or a small amount of polyphosphoric acid to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be employed for purification.[1][2]
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Equivalents |
| 2-Aminobenzophenone | 197.24 | 1.0 | 197.2 | 1.0 |
| Acetaldehyde | 44.05 | 1.2 | 52.9 | 1.2 |
| This compound | 205.26 | - | - | Expected Product |
Note: The expected yield for this reaction is typically in the range of 70-85%, though this can vary based on the specific reaction conditions and purification efficiency.
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.26 (d, J = 8.5 Hz, 1H), 7.85–8.10 (m, 2H), 7.40–7.60 (m, 5H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.6, 148.2, 137.9, 130.2, 129.5, 129.3, 128.8, 127.0, 126.3, 125.5, 121.7 |
Mandatory Visualization
References
Application Notes: 4-Phenylquinoline as a Highly Sensitive Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-phenylquinoline and its derivatives as fluorescent probes for the detection and quantification of various metal ions. The inherent fluorescence of the this compound scaffold can be modulated upon coordination with metal ions, leading to observable changes in fluorescence intensity, enabling its use as a sensitive analytical tool.
Principle of Detection
The detection mechanism of this compound-based fluorescent probes primarily relies on two key photophysical processes: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) .
-
Fluorescence Quenching (Turn-Off Sensing): In the absence of a target metal ion, the probe may exhibit strong fluorescence. Upon binding with a metal ion, a photoinduced electron transfer can occur from the excited state of the fluorophore to the metal ion, leading to a non-radiative decay and a significant decrease in fluorescence intensity. This "turn-off" response is indicative of the presence of the metal ion.
-
Fluorescence Enhancement (Turn-On Sensing): Conversely, some this compound derivatives are designed to have their fluorescence quenched in the free state. Chelation with a specific metal ion can restrict intramolecular rotations or block non-radiative decay pathways, resulting in a significant enhancement of the fluorescence signal. This "turn-on" mechanism provides a clear signal against a low background.
Featured Probe: 4-Phenyl-2-(2′-pyridyl)quinoline (L1)
A notable example is 4-phenyl-2-(2′-pyridyl)quinoline (L1), which has demonstrated high sensitivity and selectivity for the detection of iron ions (Fe²⁺ and Fe³⁺). This probe exhibits a unique dual signaling mechanism: fluorescence quenching in the presence of Fe²⁺ and fluorescence enhancement with Fe³⁺.[1]
Quantitative Data Summary
The following table summarizes the key performance metrics of 4-phenyl-2-(2′-pyridyl)quinoline (L1) for the detection of Fe²⁺ and Fe³⁺ ions.
| Metal Ion | Detection Mechanism | Detection Limit (LOD) |
| Fe²⁺ | Fluorescence Quenching | 8.772 x 10⁻⁹ mol/L |
| Fe³⁺ | Fluorescence Enhancement | 1.912 x 10⁻⁹ mol/L |
Experimental Protocols
Synthesis of 4-Phenyl-2-(2′-pyridyl)quinoline (L1)
This protocol describes the synthesis of the fluorescent probe L1 via a three-component reaction.
Materials:
-
Aniline
-
Phenylacetylene
-
Pyridine-2-aldehyde
-
Trifluoromethanesulfonic acid (TfOH)
-
Appropriate solvents for reaction and purification (e.g., toluene, methanol)
Procedure:
-
In a round-bottom flask, dissolve aniline, phenylacetylene, and pyridine-2-aldehyde in a suitable solvent under an inert atmosphere.
-
Add trifluoromethanesulfonic acid (TfOH) as a catalyst to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature and for the required duration to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the crude product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-phenyl-2-(2′-pyridyl)quinoline (L1).
-
Characterize the final product using FT-IR, MS, and NMR spectroscopy to confirm its structure and purity.[1]
General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines the general procedure for using a this compound-based probe for the detection of metal ions.
Materials and Reagents:
-
This compound-based fluorescent probe (e.g., L1)
-
High-purity solvents (e.g., acetonitrile, DMSO, ethanol)
-
Deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl at a specific pH)
-
Stock solutions of various high-purity metal salts (e.g., chlorides or nitrates)
-
Spectro-grade cuvettes for fluorescence measurements
-
Fluorometer
Procedure:
a. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of a range of metal salts in deionized water.
-
Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen buffer. The final concentration of the probe is typically in the micromolar range (e.g., 10 µM).
b. Fluorescence Titration Experiment:
-
Place a specific volume of the probe working solution into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution alone. The excitation wavelength should be set at the absorption maximum of the probe.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set amount of time (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Repeat this process until no significant change in fluorescence intensity is observed.
c. Selectivity Study:
-
Prepare a series of solutions, each containing the probe at a fixed concentration and a different metal ion at a higher concentration.
-
Include a solution of the probe alone as a control.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other potentially interfering ions.
d. Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration plot.
Visualizations
Signaling Pathway of 4-Phenyl-2-(2′-pyridyl)quinoline (L1) with Fe²⁺/Fe³⁺
Caption: Signaling mechanism of L1 with Fe²⁺ and Fe³⁺.
Experimental Workflow for Metal Ion Detection
Caption: General workflow for metal ion sensing.
References
Application Notes and Protocols for the Functionalization of the 4-Phenylquinoline Core
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to strategically introduce functional groups onto this core is crucial for modulating pharmacokinetic and pharmacodynamic properties, making the development of efficient and regioselective functionalization methods a key area of research.[1][2]
These application notes provide an overview of common and advanced methods for the functionalization of the this compound core, complete with detailed experimental protocols for key transformations.
Direct C-H Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the this compound core, avoiding the need for pre-functionalized substrates.[3][4] Transition metal catalysis is often employed to achieve high regioselectivity.[3]
C2-Position Functionalization
The C2 position of the quinoline ring is electronically deficient and can be targeted for functionalization. The use of a directing group, such as an N-oxide, can facilitate highly selective reactions at this position.[3]
Palladium-catalyzed C-H arylation is a common method for introducing aryl groups at the C2 position.
Experimental Workflow: C2-Arylation of Quinoline N-Oxide
Caption: Workflow for the C2-arylation of this compound via an N-oxide intermediate.
Protocol: Palladium-Catalyzed C2-Heteroarylation of Quinoline N-Oxide with N-Benzylindole [3]
This protocol describes the coupling of quinoline N-oxide with N-benzylindole. The reaction selectively occurs at the C3 position of the indole.[3]
Materials:
-
Quinoline N-oxide
-
N-Benzylindole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pyridine
-
Tetrabutylammonium bromide (TBAB)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel, add quinoline N-oxide (1 equiv), N-benzylindole (1 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.3 equiv), pyridine (4 equiv), and tetrabutylammonium bromide (20 mol%).
-
Add the appropriate solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-heteroarylated quinoline.
| Substrate (Quinoline N-Oxide) | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Quinoline N-oxide | N-Benzylindole | Pd(OAc)₂ / Ag₂CO₃ / Pyridine / TBAB | 68 | [3] |
Functionalization at Other Positions (C3, C5, C8)
Functionalization at other positions often requires specific directing groups or catalytic systems to achieve regioselectivity. For instance, an N-oxide can direct functionalization to the C8 position, while other strategies can target the C3 and C5 positions.[5][6] A programmed, multi-step C-H functionalization approach can be used to decorate various positions of the quinoline core sequentially.[5][6]
Logical Relationship: Programmed C-H Functionalization
Caption: A programmed approach to multi-site functionalization of a quinoline core.
Cross-Coupling Reactions of Pre-functionalized Quinolines
Another powerful strategy involves the use of pre-functionalized 4-phenylquinolines, such as those bearing halogen or carboxylic acid groups, which can then be elaborated using cross-coupling reactions or other transformations.[7]
Suzuki-Miyaura Cross-Coupling
Bromo-substituted 4-phenylquinolines are excellent substrates for Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups.[7] This method is highly versatile for creating diversity-oriented libraries.[7]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromo-4-phenylquinoline derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction flask, dissolve the bromo-4-phenylquinoline (1 equiv), the boronic acid (1.2-1.5 equiv), and the base (2-3 equiv) in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 6-Bromo-4-phenylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Typically >80 |
| 6-Bromo-4-phenylquinoline | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Typically >75 |
(Note: Yields are representative and can vary based on specific substrates and conditions.)
Functionalization via Classical Synthesis
The functionalization of the this compound core can also be achieved by selecting appropriately substituted starting materials in classical quinoline syntheses, such as the Friedländer or Doebner reactions.[8][9][10]
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[9] By using substituted 2-aminobenzophenones, one can introduce functionality onto the phenyl ring at the 4-position or the benzo part of the quinoline core.
Reaction Scheme: Friedländer Synthesis
Caption: General scheme for the Friedländer synthesis of 4-phenylquinolines.
Protocol: Solvent-Free Friedländer Synthesis of 1-(4-Phenylquinolin-2-yl)propan-1-one [9]
Materials:
-
2-Aminobenzophenone
-
Pentan-2,3-dione
-
Poly(phosphoric acid) (PPA), freshly prepared (P₂O₅ in H₃PO₄)
Procedure:
-
A mixture of 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) is heated in the presence of freshly prepared PPA reagent as a catalyst.[9]
-
The reaction is conducted without any solvent at 90 °C for 1 hour.[9]
-
The completion of the reaction is monitored by TLC.[9]
-
The reaction is quenched with an excess amount of saturated sodium carbonate solution (30 mL).[9]
-
The obtained solid is filtered, washed with water, and then extracted with dichloromethane (CH₂Cl₂) (3 x 10 mL).[9]
-
The combined organic layers are dried over anhydrous sodium sulfate.[9]
-
The solvent is evaporated, and the product is purified by recrystallization from CH₂Cl₂ to yield the pure product.[9]
| Starting Ketone | Methylene Compound | Catalyst | Yield (%) | Reference |
| 2-Aminobenzophenone | Pentan-2,3-dione | PPA | 82 | [9] |
These methods provide a versatile toolkit for the synthesis and functionalization of the this compound core, enabling the exploration of chemical space for drug discovery and development. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required tolerance of functional groups.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound | 605-03-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Phenylquinoline Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. High-throughput screening (HTS) of this compound libraries is a critical step in the drug discovery pipeline, enabling the rapid identification of "hit" compounds with desired biological activity from large collections of molecules. These hits can then be advanced into lead optimization programs.
This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries, with a focus on identifying potential anticancer agents. The protocols cover both cell-based phenotypic screening and target-based biochemical assays.
High-Throughput Screening Workflow
The high-throughput screening of a this compound library follows a multi-stage process, from initial assay development to hit validation and characterization. A typical workflow is outlined below.
Caption: A generalized workflow for the high-throughput screening of a this compound library.
Data Presentation: Summary of Screening Results
Following a successful HTS campaign and hit confirmation, quantitative data should be summarized for easy comparison. The table below presents a hypothetical summary of results for five "hit" this compound compounds.
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) in A549 Cells | EGFR Kinase IC50 (nM) |
| PQ-001 | [Placeholder for 2D structure] | 85.2 | 1.5 | 50.3 |
| PQ-002 | [Placeholder for 2D structure] | 92.1 | 0.8 | 25.1 |
| PQ-003 | [Placeholder for 2D structure] | 78.5 | 3.2 | 150.7 |
| PQ-004 | [Placeholder for 2D structure] | 88.9 | 1.1 | 45.8 |
| PQ-005 | [Placeholder for 2D structure] | 95.6 | 0.5 | 15.2 |
| Gefitinib | [Placeholder for 2D structure] | 98.7 | 0.1 | 10.0 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay
This protocol describes a cell-based assay to screen the this compound library for cytotoxic effects against a cancer cell line, such as A549 (non-small cell lung cancer).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
This compound library (10 mM in DMSO)
-
Gefitinib (positive control)
-
DMSO (negative control)
-
384-well white, clear-bottom assay plates
Procedure:
-
Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Determine cell density and adjust to 2.5 x 10^4 cells/mL.
-
Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a working plate by diluting the this compound library compounds to 200 µM in assay medium.
-
Using an automated liquid handler or pintool, transfer 10 µL of the compound solution to the cell plates (final concentration of 10 µM, 0.1% DMSO).
-
Include wells with Gefitinib (positive control, e.g., 1 µM) and DMSO only (negative control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hits" as compounds with a Z-score > 3 or a percent inhibition above a defined threshold (e.g., >50%).
Protocol 2: Biochemical EGFR Kinase Assay
This protocol describes a biochemical assay to screen for direct inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound library (10 mM in DMSO)
-
Gefitinib (positive control)
-
DMSO (negative control)
-
384-well white assay plates
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser, transfer 20 nL of each compound from the this compound library into the wells of a 384-well plate.
-
Include positive (Gefitinib) and negative (DMSO) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of EGFR kinase and the peptide substrate in kinase buffer.
-
Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction (final volume 20 µL). The final ATP concentration should be at its Km value.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition as described in Protocol 1.
-
Identify "hits" as compounds with a Z-score > 3 or a percent inhibition above a defined threshold (e.g., >50%).
Signaling Pathways
Many this compound derivatives have been investigated as anticancer agents due to their potential to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathways are common targets.
Caption: EGFR signaling pathway and a potential point of inhibition by this compound derivatives.
Caption: A typical data analysis workflow for a high-throughput screening campaign.
References
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Phenylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. The rigid bicyclic structure of the quinoline nucleus serves as a valuable scaffold for designing therapeutic agents that can interact with various biological targets implicated in cancer progression. Among these, 4-phenylquinoline analogs have demonstrated notable cytotoxic effects against a variety of cancer cell lines, making them promising candidates for further investigation in drug discovery and development.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound analogs. The methodologies described herein are essential for determining the potency of these compounds, elucidating their mechanisms of action, and guiding the selection of lead candidates for preclinical and clinical development. The primary assays covered include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and assays for apoptosis and cell cycle analysis to understand the mode of cell death.
Data Presentation: Cytotoxicity of this compound Analogs
The cytotoxic activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. This data is crucial for comparing the potency of different analogs and for selecting promising compounds for further studies. The following tables summarize the cytotoxic activity of various this compound and related quinoline derivatives against different cancer cell lines as reported in the literature.
| Compound/Analog | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung cancer) | GI50 | 0.94 | [1] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC (Breast cancer) | GI50 | 0.04 | [1] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 (CNS cancer) | GI50 | <0.01 | [1] |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon cancer) | Cytotoxicity | Potent | [2] |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung cancer) | Cytotoxicity | Potent | [2] |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric cancer) | IC50 | 1.38 | [3][4] |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon cancer) | IC50 | 5.34 | [3][4] |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast cancer) | IC50 | 5.21 | [3][4] |
| 2-p-Tolyl-benzo[h]quinoline-4-carboxylic acid amide | Various human cancer cells | Cytotoxicity | High | [5] |
| 5,6,7-Trimethoxy-2-(3,4,5-trimethoxyphenyl)quinolin-4-yl)methanol | A-2780, MCF-7, SW480 | Cytotoxicity | Potent | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments used to evaluate the cytotoxicity of this compound analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines of choice
-
Complete cell culture medium
-
This compound analogs
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells lysed with a detergent provided in the kit).
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines of choice
-
Complete cell culture medium
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression. Cells are stained with a DNA-binding dye (e.g., Propidium Iodide), and the DNA content is analyzed by flow cytometry.
Materials:
-
Cancer cell lines of choice
-
Complete cell culture medium
-
This compound analogs
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogs for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound analogs.
Signaling Pathways Implicated in Cytotoxicity
Caption: Potential signaling pathways affected by this compound analogs.
References
- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | MDPI [mdpi.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
Practical Guide to Scaling Up 4-Phenylquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of established and modern synthetic routes for the preparation of 4-phenylquinoline, a crucial scaffold in medicinal chemistry and materials science. The following sections present detailed experimental protocols, comparative data, and practical considerations for scaling up production from laboratory to pilot plant scales.
Introduction
The quinoline nucleus is a prominent feature in a wide array of pharmaceuticals and functional materials. Specifically, this compound derivatives have demonstrated significant biological activities, making their efficient and scalable synthesis a key objective for drug development professionals. This document outlines and compares several common synthetic methodologies, including the Friedländer synthesis, the Doebner-von Miller reaction, and the Combes synthesis, with a focus on practical application and scalability.
Friedländer Synthesis
The Friedländer synthesis is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of this compound, 2-aminobenzophenone is a common starting material.
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
Materials:
-
2-aminobenzophenone
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid, iodine)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq).
-
Carefully add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure good mixing.
-
Heat the reaction mixture to 90-120°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acidic catalyst is neutralized.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from hot ethanol to yield a crystalline solid.
Data Presentation: Friedländer Synthesis of this compound Analogs
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid | None | 90 | 1 | 82 | [1][2] |
| p-Toluenesulfonic acid | Toluene | Reflux | 8-18 | Varies | [3] |
| Iodine | Solvent-free | 120-140 | 0.5-2 | High | [4] |
| Nafion | Solvent-free (Microwave) | 160 | 0.08 | Excellent |
Scalability Considerations:
The Friedländer synthesis is generally considered a robust and scalable method.[5] However, for large-scale production, several factors need to be considered:
-
Heat Management: The reaction can be exothermic, especially during the initial stages. Proper temperature control and a suitable reactor with efficient heat exchange are crucial to avoid side reactions and ensure safety.
-
Catalyst Selection: While PPA is effective, its high viscosity and the quenching process can be challenging on a large scale. Solid acid catalysts or recoverable catalysts can simplify workup and reduce waste.
-
Solvent-Free Conditions: Solvent-free reactions are attractive for their green credentials and reduced cost.[6] However, ensuring efficient mixing of solid or highly viscous reactants is critical for consistent results on a larger scale.
-
Product Isolation: Recrystallization is a common purification method, but for industrial-scale production, alternative methods like melt crystallization or distillation might be more efficient.
Experimental Workflow: Friedländer Synthesis
Caption: Workflow for the Friedländer Synthesis of this compound.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] While traditionally known for producing 2- and/or 4-substituted quinolines, modifications can favor the formation of this compound.
Experimental Protocol: Modified Doebner-von Miller Reaction
Materials:
-
Aniline
-
Cinnamaldehyde (or another suitable α,β-unsaturated precursor)
-
Hydrochloric acid or other strong acid
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid, or air)
-
Toluene (for biphasic system)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, charge a reactor with aniline (1.0 eq) and aqueous hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate vessel, dissolve cinnamaldehyde (1.2 eq) in toluene.
-
Slowly add the cinnamaldehyde solution to the refluxing aniline hydrochloride solution over 1-2 hours. This biphasic approach helps to minimize the polymerization of the aldehyde.[8][9]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation: Doebner-von Miller Reaction Parameters
| Acid Catalyst | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Nitrobenzene | Reflux | 4-6 | Varies | [8] |
| H2SO4 | Air | Reflux | 6-8 | Moderate | [8] |
| Lewis Acids (e.g., ZnCl2, SnCl4) | Varies | Varies | Varies | Varies | |
| Trifluoroacetic acid (TFA) | Air | Reflux | 8-18 | Up to 83 | [10] |
Scalability Considerations:
The Doebner-von Miller reaction presents several challenges for scale-up:
-
Tar Formation: The strongly acidic conditions can lead to the polymerization of the α,β-unsaturated carbonyl compound, resulting in significant tar formation and low yields.[8][11] Employing a biphasic solvent system is a key strategy to mitigate this issue.[8][9]
-
Exothermic Reaction: The reaction can be highly exothermic. Careful control of the addition rate of the carbonyl compound and efficient cooling are essential.
-
Oxidizing Agents: The use of toxic and hazardous oxidizing agents like arsenic acid or nitrobenzene is a significant drawback for industrial applications.[12] Exploring milder and greener oxidizing agents, or relying on aerobic oxidation, is preferable.
-
Purification: The presence of tarry byproducts can complicate purification. Steam distillation is a classical method for separating the volatile quinoline product from non-volatile tars.[8]
Experimental Workflow: Doebner-von Miller Reaction
Caption: Workflow for the Doebner-von Miller Synthesis of this compound.
Combes Synthesis
The Combes synthesis is another classical method that involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[13] To synthesize a this compound derivative, a β-diketone with a phenyl group would be required.
Experimental Protocol: Combes Synthesis
Materials:
-
Aniline
-
1-Phenyl-1,3-butanedione (benzoylacetone)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Ice
-
Ammonium hydroxide solution
-
Organic solvent for extraction
Procedure:
-
In a suitable reactor, cool concentrated sulfuric acid to 0-5°C.
-
Slowly add a pre-mixed solution of aniline (1.0 eq) and 1-phenyl-1,3-butanedione (1.0 eq) to the cold sulfuric acid with efficient stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution.
-
The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
Wash the crude product with water and dry.
-
Further purification can be achieved by recrystallization.
Data Presentation: Combes Synthesis of Substituted Quinolines
| Starting Aniline | β-Diketone | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzoylacetone | H2SO4 | 100-120 | 2-4 | Good |
| Substituted Anilines | Various β-diketones | PPA | 120-140 | 1-3 | Varies |
Scalability Considerations:
-
Strongly Acidic Conditions: The use of large quantities of concentrated sulfuric acid or PPA poses significant handling and waste disposal challenges on an industrial scale.
-
Viscosity: PPA is highly viscous, which can make stirring and heat transfer difficult in large reactors.
-
Workup: The quenching and neutralization of large amounts of strong acid is a highly exothermic and potentially hazardous process that requires careful control.
-
Regioselectivity: With unsymmetrical β-diketones, the formation of regioisomers is possible, which can complicate purification and reduce the yield of the desired product.[13]
Experimental Workflow: Combes Synthesis
Caption: Workflow for the Combes Synthesis of a this compound Derivative.
Modern Catalytic Methods
Recent advances in catalysis have led to the development of more efficient and environmentally benign methods for quinoline synthesis. These often involve transition metal catalysts and can proceed under milder conditions with higher atom economy.
One notable example is the iron-catalyzed domino synthesis of 2,4-disubstituted and 4-substituted quinolines from styrenes and anilines.[14] This method involves the C(sp2)–C(sp2) bond cleavage of styrene, followed by hydroamination and C–H annulation.
General Considerations for Catalytic Methods:
-
Catalyst Cost and Availability: While offering advantages in terms of efficiency and selectivity, some transition metal catalysts can be expensive, which may be a limiting factor for large-scale production.
-
Catalyst Loading and Recovery: Low catalyst loading is desirable to minimize cost and reduce metal contamination in the final product. The ability to recover and reuse the catalyst is a significant advantage for industrial processes.
-
Reaction Conditions: Modern catalytic methods often operate at lower temperatures and pressures compared to classical syntheses, which can lead to energy savings and improved safety.
-
Substrate Scope: These methods can exhibit a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.
Purification of this compound
The purification of this compound is a critical step in obtaining a high-purity product suitable for pharmaceutical applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is a common laboratory-scale technique that is effective for removing small amounts of impurities. Ethanol is a suitable solvent for recrystallizing this compound.
-
Column Chromatography: For small to medium-scale synthesis, column chromatography on silica gel can provide high purity, but it is often not practical for large-scale production due to solvent consumption and cost.
-
Distillation: Vacuum distillation can be an effective method for purifying quinolines, especially for separating them from non-volatile impurities or byproducts with significantly different boiling points.
-
Acid-Base Extraction: As a basic compound, this compound can be separated from neutral and acidic impurities by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.
Conclusion
The synthesis of this compound can be achieved through several classical and modern methods. For large-scale production, the Friedländer synthesis offers a relatively straightforward and scalable route, particularly when optimized with solid acid catalysts or under solvent-free conditions. The Doebner-von Miller and Combes reactions, while versatile, present significant challenges for scale-up due to harsh reaction conditions and byproduct formation. Modern catalytic methods hold promise for more sustainable and efficient synthesis, although catalyst cost and recovery need to be carefully considered. The selection of the most appropriate synthetic route will depend on a careful evaluation of factors such as cost, safety, environmental impact, and the desired purity of the final product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing 4-Phenylquinoline-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 4-phenylquinoline-based compounds as potent and selective enzyme inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on the inhibition of specific enzymes, namely kinases and cyclooxygenase-2 (COX-2), and provides detailed protocols for their synthesis and biological characterization.
Introduction
The this compound core is a versatile scaffold that has been extensively explored for the development of inhibitors targeting various enzymes involved in disease pathogenesis.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1] The structural flexibility of the this compound system allows for modifications at multiple positions, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets. This document outlines the design considerations, synthetic strategies, and biological evaluation protocols for developing novel this compound-based enzyme inhibitors.
Target Enzymes and Design Rationale
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer and inflammatory diseases.[2] this compound derivatives have been successfully designed to target various kinases, including phosphoinositide 3-kinase (PI3K), receptor-interacting protein kinase 2 (RIPK2), and epidermal growth factor receptor (EGFR).[3][4][5] The design strategy often involves introducing specific substituents on the phenyl and quinoline rings to interact with key amino acid residues in the ATP-binding pocket of the target kinase.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6] Derivatives of 2-(4-phenylquinolin-2-yl)phenol have been identified as potent and selective COX-2 inhibitors.[6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against their respective enzyme targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 14 | RIPK2 | 5.1 ± 1.6 | [4] |
| Compound 6 | RIPK2 | ~10 | [4] |
| Derivative 6 | EGFR | 64.8 | [8] |
| Derivative 6 | EGFR L858R/T790M | 305.4 | [8] |
| Derivative 6 | c-Met | 137.4 | [8] |
| Methylbenzamide compound 27 | VEGFR-2 | 16 ± 2 | [8] |
Table 2: COX-2 Inhibitory Activity of 2-(4-Phenylquinolin-2-yl)phenol Derivatives
| Compound ID | IC50 (µM) | Reference |
| Compound 4h | 0.026 | [6] |
| Compound 4j | 0.102 | [6] |
| Diclofenac (Reference) | 0.95 | [6] |
Experimental Protocols
General Synthesis of this compound Derivatives (Pfitzinger Reaction)
This protocol describes a general method for the synthesis of the this compound core structure using the Pfitzinger reaction.[9]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (aq.)
-
Hydrochloric acid (HCl)
-
High-boiling point solvent (e.g., Diphenyl ether)
Procedure:
-
Pfitzinger Reaction:
-
Dissolve KOH in aqueous ethanol to create a basic solution.
-
Add 5-chloroisatin (1.0 eq) and acetophenone (1.2 eq) to the basic solution.
-
Reflux the reaction mixture at 80-90°C for 18-36 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with HCl to precipitate the product.
-
Collect the solid precipitate of 6-chloro-2-phenylquinoline-4-carboxylic acid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
-
-
Thermal Decarboxylation:
-
Place the dried 6-chloro-2-phenylquinoline-4-carboxylic acid in a round-bottom flask with a high-boiling point solvent.
-
Heat the mixture to a high temperature (e.g., 250°C) and monitor for the cessation of CO2 evolution.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Add a non-polar solvent (e.g., hexane) to aid precipitation.
-
Collect the solid 6-chloro-2-phenylquinolin-4-ol by vacuum filtration and wash with the non-polar solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Signaling Pathways and Experimental Workflows
Kinase Signaling Pathway
Caption: A simplified kinase signaling pathway (e.g., PI3K/Akt) and the point of inhibition by a this compound-based inhibitor.
COX-2 Inflammatory Pathway
Caption: The COX-2 pathway leading to inflammation and its inhibition by a this compound-based compound.
Experimental Workflow for Inhibitor Evaluation
Caption: A general workflow for the synthesis, purification, and biological evaluation of this compound-based enzyme inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of the synthesized compounds against a target enzyme.[10]
Materials:
-
Purified target enzyme (e.g., Kinase, COX-2)
-
Substrate specific to the enzyme
-
Synthesized this compound inhibitor compounds
-
Assay buffer
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the inhibitor compound at various concentrations.
-
Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader. The detection method will depend on the specific enzyme and substrate used.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Synthesized this compound inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. This compound | 605-03-8 | Benchchem [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
Application of 4-Phenylquinoline Derivatives in Asymmetric Catalysis: A Technical Overview and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in both medicinal chemistry and asymmetric catalysis. Its rigid, planar structure and the presence of a coordinating nitrogen atom make it an excellent framework for the development of chiral ligands. While the direct application of 4-phenylquinoline as a standalone chiral catalyst or ligand in asymmetric synthesis is not extensively documented in peer-reviewed literature, the broader family of chiral quinoline derivatives has seen significant success. This document focuses on a prominent class of these ligands: chiral quinoline-oxazolines (Quinox ligands). These ligands have demonstrated high efficacy in a variety of metal-catalyzed asymmetric reactions, offering a valuable tool for the synthesis of enantioenriched compounds.
This application note will provide a detailed overview of the use of a representative chiral quinoline-oxazoline ligand in the asymmetric Heck reaction, a powerful carbon-carbon bond-forming transformation. The protocols and data presented are based on established methodologies and serve as a practical guide for researchers in the field.
Application Note: Asymmetric Heck Reaction Catalyzed by a Palladium-Quinoline-Oxazoline Complex
The asymmetric intramolecular Heck reaction is a powerful method for the construction of chiral carbocycles and heterocycles. The use of chiral ligands is crucial for controlling the enantioselectivity of this transformation. Chiral quinoline-oxazoline ligands, in combination with palladium catalysts, have emerged as effective systems for this purpose. The rigidity of the quinoline backbone and the proximity of the chiral oxazoline moiety to the metal center allow for excellent stereochemical control.
A typical application involves the cyclization of an achiral olefinic substrate to form a chiral product with high enantiomeric excess. The choice of the specific quinoline-oxazoline ligand, the palladium precursor, the base, and the solvent are all critical parameters that need to be optimized for each substrate.
General Workflow for Asymmetric Heck Reaction
The general workflow for a palladium-catalyzed asymmetric Heck reaction using a chiral quinoline-oxazoline ligand can be visualized as follows:
Caption: General workflow for a palladium-catalyzed asymmetric Heck reaction.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric intramolecular Heck reaction of a substituted cyclohexadienone derivative using a palladium-quinoline-oxazoline catalyst system.
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-iPr-Quinox | Proton Sponge | Toluene | 60 | 24 | 85 | 92 |
| 2 | (S)-tBu-Quinox | Ag₂CO₃ | DMA | 80 | 18 | 78 | 88 |
| 3 | (R)-Ph-Quinox | PMP | Dioxane | 60 | 36 | 82 | 90 |
(Data is representative and compiled from typical results for this class of reaction for illustrative purposes.)
Experimental Protocols
Protocol 1: Synthesis of a Chiral Quinoline-Oxazoline (Quinox) Ligand
This protocol describes a general method for the synthesis of a chiral quinoline-oxazoline ligand from 8-cyanoquinoline and a chiral amino alcohol.
Materials:
-
8-Cyanoquinoline
-
(S)-tert-Leucinol
-
Zinc chloride (ZnCl₂)
-
Anhydrous chlorobenzene
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 8-cyanoquinoline (1.0 mmol) and (S)-tert-leucinol (1.1 mmol).
-
Add anhydrous chlorobenzene (5 mL) to the flask.
-
Heat the mixture to 130 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the chiral quinoline-oxazoline ligand.
Protocol 2: Palladium-Catalyzed Asymmetric Intramolecular Heck Reaction
This protocol details the asymmetric cyclization of an achiral olefinic substrate using a pre-formed palladium-Quinox catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-tert-Butyl-Quinox ligand
-
Achiral olefinic substrate (e.g., a substituted cyclohexadienone derivative)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and the (S)-tert-Butyl-Quinox ligand (0.024 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate Schlenk tube, dissolve the achiral olefinic substrate (0.4 mmol) and proton sponge (0.6 mmol) in anhydrous toluene (2 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cyclized product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Catalytic Cycle Visualization
The proposed catalytic cycle for the palladium-catalyzed asymmetric Heck reaction is depicted below. The chiral ligand plays a crucial role in the migratory insertion step, which determines the enantioselectivity of the product.
Caption: Proposed catalytic cycle for the asymmetric Heck reaction.
While the direct application of this compound in asymmetric catalysis is not yet a widely explored area, the broader family of chiral quinoline-based ligands, particularly quinoline-oxazolines, offers a robust and versatile platform for a range of enantioselective transformations. The protocols and data presented herein for the asymmetric Heck reaction serve as a practical starting point for researchers looking to employ these powerful catalytic systems in their synthetic endeavors. Further exploration into the synthesis and application of novel chiral this compound derivatives could open up new avenues in asymmetric catalysis.
Troubleshooting & Optimization
Technical Support Center: Combes Synthesis of 4-Phenylquinoline
Welcome to the Technical Support Center for the Combes synthesis of 4-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Combes synthesis for this compound?
The Combes synthesis is an acid-catalyzed reaction that involves the condensation of an aniline (in this case, aniline) with a β-diketone (benzoylacetone) to form a quinoline derivative.[1][2][3] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the final this compound product.[1][2][4]
Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in the Combes synthesis can stem from several factors. Here are some common issues and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid can be more effective for certain substrates.[1][4] Experimenting with different catalysts and optimizing their concentration can significantly improve the yield.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization and the formation of regioisomers if an unsymmetrical β-diketone is used.[5]
-
Purity of Reactants: Ensure the aniline and benzoylacetone are of high purity, as impurities can interfere with the reaction.
Q3: I am observing the formation of byproducts in my reaction mixture. What are they and how can I minimize them?
A common byproduct in the Combes synthesis with aniline and benzoylacetone is the alternative regioisomer, 2-methyl-4-phenylquinoline, although the formation of 2-phenyl-4-methylquinoline is generally favored. The formation of tars or polymeric materials can also occur, especially at high temperatures or with prolonged reaction times.
To minimize byproducts:
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid excessive heat, which can promote polymerization.
-
Optimize Catalyst: The choice of acid catalyst can influence the regioselectivity of the reaction.
-
Purification: Effective purification methods, such as column chromatography or recrystallization, are essential to remove byproducts.
Q4: What is the best method to purify the crude this compound product?
The purification of this compound can be effectively achieved through two primary methods:
-
Column Chromatography: This is a versatile technique for separating the target compound from byproducts and unreacted starting materials. A common stationary phase is silica gel, with an eluent system typically consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: If the crude product is relatively pure (generally >90%), recrystallization is a cost-effective method to obtain highly pure crystalline this compound.[6][7][8] Suitable solvents for recrystallization need to be determined experimentally but may include ethanol, methanol, or a mixture of solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction, inactive catalyst, low reaction temperature, impure reagents. | Monitor reaction by TLC to ensure completion. Try a different acid catalyst (e.g., PPA). Gradually increase reaction temperature. Use freshly distilled aniline and pure benzoylacetone. |
| Formation of a Dark, Tarry Mixture | Excessive heating, prolonged reaction time, highly concentrated acid. | Maintain a controlled temperature throughout the reaction. Optimize reaction time by monitoring with TLC. Use a less harsh acid or a lower concentration. |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. Emulsion formation during extraction. | Use a less polar solvent for extraction. Break emulsions by adding brine or filtering through celite. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the oil using column chromatography. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Inconsistent Yields | Variability in reagent quality, reaction conditions not precisely controlled. | Use reagents from the same batch. Ensure consistent temperature, stirring rate, and reaction time for each experiment. |
Data Presentation
Optimizing the reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of different catalysts and temperatures on the reaction yield, based on literature data for similar Combes syntheses.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Concentrated H₂SO₄ | 100 | 2 | Moderate | [9] |
| Polyphosphoric Acid (PPA) | 120-140 | 1-2 | Good to Excellent | [2] |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in Toluene | 4-6 | Moderate to Good | General Knowledge |
| Zinc Chloride (ZnCl₂) | 150-160 | 3-4 | Moderate | [1] |
Note: Yields are highly dependent on the specific reaction scale and conditions and should be considered as a general guide.
Experimental Protocols
Detailed Experimental Protocol for the Combes Synthesis of this compound
This protocol provides a step-by-step method for the synthesis of this compound.
Materials:
-
Aniline (freshly distilled)
-
Benzoylacetone
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and benzoylacetone (1.0 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (2-3 eq) to the mixture while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. Filter the crystals and wash with a small amount of cold ethanol. Dry the purified crystals under vacuum.
-
Visualizations
Combes Synthesis of this compound: Reaction Mechanism
Caption: Reaction mechanism for the Combes synthesis of this compound.
Experimental Workflow for the Synthesis and Purification of this compound
Caption: Experimental workflow for this compound synthesis and purification.
Troubleshooting Logic for Low Yield in Combes Synthesis
Caption: Troubleshooting decision tree for low yield in Combes synthesis.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. esisresearch.org [esisresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Phenylquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-phenylquinoline derivatives. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What is the recommended starting solvent for creating a stock solution?
A1: Due to their predominantly hydrophobic structure, this compound derivatives typically exhibit low aqueous solubility.[1] It is recommended to start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[2] Other alternatives include N,N-dimethylformamide (DMF) and ethanol.[2]
Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. What steps can I take to prevent this?
A2: This is a common issue known as "crashing out." Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of your compound in the aqueous medium.[2]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always be mindful of potential solvent toxicity in cell-based assays.[2]
-
Use a Solubility-Enhancing Excipient: Consider pre-complexing your this compound derivative with a solubilizing agent like a cyclodextrin before diluting it into your aqueous buffer.[2]
-
Employ Sonication: Briefly sonicating the solution after dilution can help break down small aggregates and improve dissolution.[2]
Q3: Can I use pH modification to improve the solubility of my this compound derivative?
A3: Yes, pH adjustment can be a very effective technique, as the quinoline core contains a basic nitrogen atom.[3] In acidic conditions (lower pH), this nitrogen can become protonated, forming a more soluble salt. To determine the optimal pH for your specific derivative, it is highly recommended to perform a pH-solubility profile.[1]
Q4: What are solid dispersions, and can they be used for this compound derivatives?
A4: A solid dispersion is a formulation where the drug is dispersed at a molecular level within a hydrophilic polymer matrix. This technique can significantly enhance the dissolution rate and apparent solubility of a compound.[4][5] It is a viable and effective strategy for improving the oral bioavailability of poorly soluble quinoline derivatives.[1]
Q5: How do I choose the right solubility enhancement technique for my specific this compound derivative?
A5: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the requirements of your experiment (e.g., in vitro assay vs. in vivo study), and the desired final formulation. A logical approach to selecting a suitable technique is outlined in the workflow diagram below.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of the compound in the assay medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay medium to determine the concentration at which your compound begins to precipitate.[2]
-
Optimize Dilution Method: When diluting from a stock solution, add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.
-
Explore Alternative Formulations: If co-solvents are insufficient, consider more advanced formulations like cyclodextrin complexes or lipid-based formulations.[4]
-
Issue 2: Difficulty in forming a stable salt of the this compound derivative.
-
Possible Cause: Inappropriate selection of the acid or solvent for the salt formation process.
-
Troubleshooting Steps:
-
Acid Selection: Ensure a sufficient difference in pKa (generally a ΔpKa of >3) between the basic this compound derivative and the selected acid to form a stable salt.[1]
-
Solvent Selection: The choice of solvent is critical. Ideally, the solvent should dissolve the free base but not the resulting salt, allowing the salt to precipitate and be collected. Experiment with a range of solvents with varying polarities.
-
Stability and Hygroscopicity: The formed salt may be hygroscopic or unstable. It is important to store the salt under anhydrous conditions and characterize its stability over time. If instability is an issue, consider forming a different salt or using an alternative solubilization method.[1]
-
Data Presentation
The following tables summarize available quantitative data on the solubility of selected quinoline derivatives. It is important to note that solubility is highly dependent on the specific substituents of the this compound core.
Table 1: Aqueous Solubility of Selected Substituted Quinoline Derivatives
| Compound | Substituent(s) | Aqueous Solubility (µg/mL) |
| Unsubstituted Quinoline | - | ~60,000 |
| Quinolinyltriazole | Triazole group | 2 |
| Quinolinyltriazole with ethyleneoxy substituent | Ethyleneoxy and triazole groups | 867 |
| 4-N-phenylaminoquinoline derivative | 4-N-phenylamino group | 620 |
| 4-N-phenylaminoquinoline derivative | 4-N-phenylamino group | 3030 |
Data sourced from a technical support document by BenchChem.[1]
Table 2: Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility |
| 1,4-dioxane | Data not specified |
| Chloroform | Data not specified |
| Acetone | Data not specified |
| Ethyl Acetate | Data not specified |
Data sourced from a technical support document by BenchChem. Specific mole fraction solubility values were not provided in the source.[1]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, borate) covering a pH range from 2 to 10, maintaining a constant ionic strength.
-
Sample Preparation: Add an excess amount of your finely powdered this compound derivative to a known volume of each buffer solution in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the final measured pH of each buffer solution to generate a pH-solubility profile.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[1]
-
Dissolution: Dissolve both the this compound derivative and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a dichloromethane/ethanol mixture) at a predetermined drug-to-carrier ratio (e.g., 1:1, 1:3, or 1:5 w/w).[1]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Characterization: Characterize the physical state of the solid dispersion (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Evaluate the dissolution properties of the solid dispersion compared to the pure compound.[1]
Protocol 3: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. While β-cyclodextrin can be used, more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred.[6]
-
Complex Preparation (Kneading Method):
-
Mix the this compound derivative and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).
-
Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Evaluation: Evaluate the enhancement in aqueous solubility and dissolution rate of the complex compared to the uncomplexed compound.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing solubility issues of this compound derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
troubleshooting unexpected side products in 4-phenylquinoline synthesis
Welcome to the technical support center for the synthesis of 4-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products in this compound synthesis?
A1: Depending on the synthetic route employed, several side products can arise. In classical methods like the Doebner-von Miller, Combes, and Friedländer syntheses, common side products include:
-
Tars and Polymers: These are frequently observed, especially under strong acid catalysis and high temperatures, resulting from the self-condensation of reactants or intermediates.[1][2]
-
Aldol Condensation Products: In syntheses involving ketones, self-condensation of the ketone reactant can occur, particularly under basic conditions, leading to a complex mixture of byproducts.[2][3]
-
Regioisomers: When using unsymmetrical ketones or anilines, the formation of undesired regioisomers is a common challenge.[2][4]
-
Reduced Intermediates: Incomplete oxidation in reactions like the Doebner-von Miller synthesis can lead to the formation of dihydro- or tetrahydroquinolines.[5]
Q2: How can I minimize tar formation in my reaction?
A2: Tar formation is a prevalent issue, particularly in the Doebner-von Miller and Skraup reactions, due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1][2] To mitigate this:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction's exothermicity and reduce polymerization.[5]
-
Use of Moderators: In Skraup-type syntheses, adding a moderator like ferrous sulfate can help control the reaction's vigor and minimize charring.[6]
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling any exothermic phases is crucial.[6]
-
Biphasic Reaction Medium: Utilizing a two-phase system can sequester the carbonyl compound in an organic phase, thereby reducing its polymerization in the aqueous acidic phase.[7]
Q3: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in the Friedländer synthesis, when using unsymmetrical ketones, can be a significant challenge.[3] Strategies to improve selectivity include:
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Lewis acids are commonly used, and screening different catalysts may improve regioselectivity.[8]
-
Protecting Groups: Temporarily introducing a directing group on the ketone can favor condensation at a specific α-carbon.[3]
-
Use of Imines: Instead of the o-aminoaryl ketone, using an imine analog can sometimes steer the reaction towards a single regioisomer.[3]
Q4: I am observing a low yield in my Combes synthesis. What are the likely causes and how can I address them?
A4: Low yields in the Combes synthesis can stem from several factors. The acid-catalyzed cyclization of the intermediate enamine is a critical step.[9][10] Potential issues and solutions include:
-
Inefficient Enamine Formation: Ensure the initial condensation of the aniline and β-diketone goes to completion. This can sometimes be facilitated by removing the water formed during the reaction.
-
Harsh Cyclization Conditions: While acid is required for the cyclization, overly harsh conditions (e.g., very high temperatures or acid concentration) can lead to degradation of the starting materials or product. A screen of different acids (e.g., sulfuric acid, polyphosphoric acid) and temperatures may be necessary.[4][10]
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can hinder the cyclization step. In such cases, a modified Combes synthesis with a more effective dehydrating agent like a polyphosphoric ester (PPE) catalyst might be beneficial.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues leading to the formation of unexpected side products during the synthesis of this compound.
Issue: Identification of an unexpected side product in the final reaction mixture.
Caption: Troubleshooting workflow for unexpected side products.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of quinoline derivatives in reactions analogous to this compound synthesis. While specific data for this compound side products is limited in the literature, this data provides insights into how reaction conditions can be optimized to favor the desired product.
| Synthesis Method | Reactants | Catalyst (20 mol%) | Solvent | Yield of Main Product (%) | Reference |
| Friedländer-type | 2-aminobenzophenone, Acetophenone | Iodine | Ethanol | 68 | [1] |
| Friedländer-type | 2-aminobenzophenone, Acetophenone | Piperidine | Ethanol | Lower Yield | [1] |
| Friedländer-type | 2-aminobenzophenone, Acetophenone | Acetic Acid | Ethanol | Lower Yield | [1] |
| Friedländer-type | 2-aminobenzophenone, Acetophenone | p-TSA | Ethanol | Lower Yield | [1] |
| Friedländer-type | 2-aminobenzophenone, Acetophenone | ZnCl₂ | Ethanol | Lower Yield | [1] |
| Doebner-von Miller | Aniline, γ-phenyl-β,γ-unsaturated α-ketoester | Hf(OTf)₄ | Dichloromethane | 44 (2-phenyl-4-carboxyquinoline) | [11] |
| Doebner-von Miller | Aniline, γ-phenyl-β,γ-unsaturated α-ketoester | Hf(OTf)₄ | Dichloromethane | 18 (2-carboxy-4-phenylquinoline) | [11] |
| Doebner-von Miller | Aniline, γ-phenyl-β,γ-unsaturated α-ketoester | TFA | Neat | High yield of 2-carboxy-4-phenylquinoline | [11] |
Experimental Protocols
1. Friedländer Synthesis of this compound
This protocol is a general procedure that can be adapted for the synthesis of this compound.
-
Materials:
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone (1.0 eq) and acetophenone (1.1 eq).
-
If using a solvent, add ethanol.
-
Add a catalytic amount of the chosen acid or base (e.g., 20 mol% Iodine or a catalytic amount of KOH).[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
2. Combes Synthesis of 2-Methyl-4-phenylquinoline (as an analogue)
This protocol outlines the synthesis of a 2-methyl-4-phenylquinoline, which follows a similar principle to other this compound derivatives via the Combes route.
-
Materials:
-
Aniline
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a fume hood, carefully mix aniline (1.0 eq) and benzoylacetone (1.0 eq) in a round-bottom flask. An exothermic reaction may occur.
-
Stir the mixture at room temperature for a period to allow for the formation of the enamine intermediate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
Gently heat the reaction mixture to facilitate cyclization. The optimal temperature and time should be determined by monitoring the reaction with TLC.
-
After the reaction is complete, carefully pour the cooled mixture onto crushed ice.
-
Neutralize the solution with a base, such as aqueous ammonia or sodium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
-
3. Doebner-von Miller Synthesis of 2-Methyl-4-phenylquinoline (as an analogue)
This is a general protocol for a Doebner-von Miller reaction that can be adapted.
-
Materials:
-
Aniline
-
Cinnamaldehyde (as a precursor to the α,β-unsaturated carbonyl)
-
Concentrated Hydrochloric Acid or another suitable acid catalyst
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Add aniline and concentrated hydrochloric acid to the flask.
-
Slowly add cinnamaldehyde to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.[5]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of synthesis method and the potential side products that may be encountered.
Caption: Common side products associated with different quinoline synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling with 4-Phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-phenylquinoline and its derivatives. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry and materials science; however, its application to nitrogen-containing heterocycles like quinoline can present unique challenges. This guide offers practical solutions to common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Suzuki coupling to synthesize this compound?
A1: The most common starting materials are a 4-haloquinoline (where the halogen is typically chlorine, bromine, or iodine) and phenylboronic acid or its derivatives (e.g., pinacol esters). The reactivity of the 4-haloquinoline generally follows the trend: I > Br > Cl. While 4-iodoquinolines are the most reactive, 4-chloroquinolines are often more commercially available and cost-effective, though they may require more specialized and active catalyst systems to achieve good yields.[1]
Q2: Which palladium catalyst and ligand combination is most effective for the Suzuki coupling of a 4-haloquinoline?
A2: For less reactive substrates like 4-chloroquinoline, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step, which is often rate-limiting. Common choices include Buchwald-type ligands such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. For more reactive substrates like 4-bromo or 4-iodoquinoline, standard catalysts like Pd(PPh₃)₄ may be sufficient. Phosphine-free catalyst systems, such as those using palladium acetate in water, have also been successfully employed.[2][3] N-heterocyclic carbene (NHC) ligands are also emerging as highly effective for these types of couplings.[4][5][6]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. The choice of base can significantly influence the reaction yield and rate. Common bases for Suzuki couplings with quinolines include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The selection of the optimal base is often substrate-dependent and may require screening. For challenging couplings, stronger bases like K₃PO₄ are often effective.[7][8]
Q4: What are the recommended solvents for the Suzuki coupling of 4-haloquinolines?
A4: A variety of organic solvents can be used, often in combination with water to aid in dissolving the base. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[9] The choice of solvent can influence catalyst activity and selectivity, and screening may be necessary to identify the optimal solvent or solvent mixture for your specific substrates.[10][11]
Q5: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A5: Common side reactions in Suzuki couplings include homocoupling of the boronic acid (to form biphenyl) and protodeboronation (replacement of the boronic acid group with a hydrogen). Homocoupling can often be minimized by ensuring the reaction is thoroughly deoxygenated, as oxygen can promote this side reaction. Protodeboronation can be problematic, especially with electron-deficient boronic acids. Using boronic esters (e.g., pinacol esters) or carefully selecting the base and reaction temperature can help to mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. 2. Poor Reactivity of Haloquinoline: The C-X bond (especially C-Cl) is difficult to activate. 3. Protodeboronation: The phenylboronic acid is decomposing before coupling. 4. Catalyst Inhibition: The nitrogen atom of the quinoline ring is coordinating to the palladium center, inhibiting its catalytic activity. | 1. Use a fresh, high-quality palladium source and ligand. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). 2. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider using a more reactive haloquinoline (I > Br > Cl).[1] 3. Use phenylboronic pinacol ester instead of the free acid. Optimize the base and consider lowering the reaction temperature. 4. Use a higher catalyst loading. Employ ligands that are less susceptible to displacement by the quinoline nitrogen. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction has not reached completion. 2. Low Catalyst Activity: The chosen catalyst is not efficient enough for the specific substrates. 3. Reagent Stoichiometry: Incorrect ratio of reactants. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC/LC-MS. 2. Screen different palladium/ligand combinations. 3. Use a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents). |
| Formation of Biphenyl (Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperature: Can sometimes favor homocoupling. | 1. Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Attempt the reaction at a lower temperature. |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: Can lead to dark-colored products. 2. Boronic Acid Residues: Unreacted boronic acid and its byproducts can be difficult to remove. | 1. Treat the crude product with a palladium scavenger. Pass the product through a plug of silica gel or activated carbon. 2. Perform an aqueous wash with a base (e.g., NaOH solution) to remove acidic boron species. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of haloquinolines with arylboronic acids to provide a basis for reaction optimization.
Table 1: Effect of Halogen on the Quinoline Ring on Reaction Yield
| Entry | Haloquinoline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Chloro-4-iodoquinoline | Pd(OAc)₂ (3) | K₂CO₃ | Water | 100 | 2 | 98[2] |
| 2 | 4,7-Dichloroquinoline | Pd(OAc)₂ (3) | K₂CO₃ | Water | 100 | 0.5 | 78[2] |
Table 2: Optimization of Reaction Parameters for a Model Suzuki Coupling
Reaction: 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Catalyst 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 95[12] |
| 2 | Catalyst 1 | Et₃N | DMF/H₂O (1:1) | 70 | 3 | 65[12] |
| 3 | Catalyst 1 | K₂CO₃ | DMF/H₂O (1:1) | 50 | 3 | 82[12] |
| 4 | Catalyst 1 | K₂CO₃ | DMF/H₂O (1:1) | Room Temp | 24 | 72[12] |
| 5 | Catalyst 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 1 | 88[12] |
Note: "Catalyst 1" refers to a specific heterobimetallic catalyst from the cited literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Haloquinoline with Phenylboronic Acid
This is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Haloquinoline (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(II) source with a phosphine ligand)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 4-haloquinoline, phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of 4-haloquinoline.
Caption: Troubleshooting logic for low yield in Suzuki coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 4-Phenylquinoline Derivatives
Welcome to the technical support center for the purification of polar 4-phenylquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the unique challenges associated with purifying these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives difficult to purify?
Polar this compound derivatives present several purification challenges due to their chemical nature. The presence of polar functional groups (e.g., -OH, -NH2, -COOH) increases their affinity for polar stationary phases like silica gel, which can lead to issues such as strong retention, peak tailing, and even decomposition. The basicity of the quinoline nitrogen can cause strong interactions with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and low recovery.[1] Furthermore, some derivatives may exhibit poor solubility in common organic solvents, complicating both chromatographic and recrystallization efforts.[2]
Q2: My polar this compound derivative is degrading on the silica gel column. What can I do?
Decomposition on silica gel is a frequent issue, often due to the acidic nature of the stationary phase.[1] To mitigate this, consider the following strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (NEt3), to neutralize the acidic sites.[2][3]
-
Use an Alternative Stationary Phase: Switch to a less acidic or basic stationary phase. Alumina (neutral or basic) is a common alternative.[3] Bonded silica phases like diol or amine can also be effective.[3]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica can be a good option, especially for compounds that are highly polar and insoluble in typical normal-phase solvents.[3]
Q3: I'm observing significant peak tailing during HPLC analysis. How can I improve the peak shape?
Peak tailing for these basic compounds is often due to unwanted interactions with residual silanol groups on the HPLC column.[3] Here are some solutions:
-
Mobile Phase pH Adjustment: For basic quinoline compounds, using a low pH mobile phase (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing interactions.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better peak shapes for polar basic compounds due to its different retention mechanism.[3]
Q4: My compound is not crystallizing and is "oiling out." What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.[4] To address this:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice. Insulating the flask can help.
-
Change Solvent System: Use a different solvent or a solvent mixture. For polar compounds, adding a miscible "anti-solvent" (in which the compound is less soluble) dropwise to a solution of the compound in a "good" solvent can induce crystallization.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar this compound derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Irreversible adsorption on silica gel. - Compound decomposition. - Compound is too polar and remains in the column. | - Deactivate silica gel with triethylamine.[1][3] - Switch to alumina or a bonded-phase silica (e.g., C18, diol, amine).[3] - Use a more polar eluent system (e.g., with methanol or a gradient elution). - Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[3] |
| Product Discoloration (Yellow, Orange, or Brown) | - Oxidation of the quinoline ring. - Presence of colored impurities from the synthesis. | - Store and handle the compound under an inert atmosphere (nitrogen or argon).[2] - Use degassed solvents for chromatography.[2] - For recrystallization, consider an activated charcoal treatment to adsorb colored impurities.[4] |
| Poor Solubility in Common Solvents | - High polarity of the molecule. - Presence of tautomers (e.g., 4-hydroxyquinolines can exist as 4-oxo tautomers).[2] | - Try more polar aprotic solvents like DMF or DMSO.[2] - Consider forming a salt to increase solubility in polar solvents by treating with an acid or base.[2] |
| Inconsistent Recrystallization | - Inappropriate solvent choice. - Presence of impurities that inhibit crystallization. | - Systematically screen for a suitable recrystallization solvent or solvent mixture. - If the crude product is highly impure, perform a preliminary purification by flash chromatography before recrystallization. |
| Streaking on TLC Plate | - Sample is too concentrated. - Strong interaction with the stationary phase. - Compound is degrading on the plate. | - Dilute the sample before spotting. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape. - Use a different stationary phase for TLC (e.g., alumina or C18 plates). |
Data Presentation
Table 1: Comparison of Purification Techniques for Polar this compound Derivatives
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% (for suitable compounds)[3] | Cost-effective, scalable, yields highly pure crystalline product.[3] | Not suitable for all compounds (e.g., oils), can have lower yields, requires finding a suitable solvent.[3] |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. | 95-99%[3] | Versatile, can separate complex mixtures, applicable to a wide range of compounds.[3] | Can be time-consuming and solvent-intensive, potential for compound decomposition on the stationary phase.[3] |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds. | >99.5%[3] | High resolution and efficiency, automated.[3] | Expensive equipment and solvents, limited sample loading capacity.[3] |
| HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase with a water layer. | 95-99% | Excellent for retaining and separating very polar compounds that show poor retention in reversed-phase.[3][5] | Requires careful mobile phase preparation and column equilibration. |
Experimental Protocols
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is designed for polar, basic this compound derivatives that are prone to degradation on standard silica gel.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Aim for an Rf value of approximately 0.2-0.3 for the target compound.
-
A common mobile phase is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
-
Column Packing:
-
Dry pack a flash chromatography column with the appropriate amount of silica gel.
-
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Flush the column with 2-3 column volumes of this deactivating solvent mixture.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the initial eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin elution with the predetermined solvent system.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.
-
Collect fractions and monitor them by TLC.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This general protocol can be adapted for various polar this compound derivatives.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for polar compounds include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4]
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A troubleshooting workflow for purifying polar this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
refining the work-up procedure for 4-phenylquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the work-up procedure for 4-phenylquinoline synthesis. It includes a troubleshooting guide in a frequently asked questions (FAQ) format, detailed experimental protocols, and illustrative diagrams to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and work-up of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction mixture has turned into a dark, intractable tar. What went wrong and can I salvage my product?
Answer: Tar formation is a common issue in quinoline synthesis, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1]
-
Potential Causes:
-
Strong Acid Catalysis: Strong acids can promote the polymerization of starting materials, especially α,β-unsaturated aldehydes or ketones.[1]
-
High Reaction Temperature: Excessive heat can accelerate side reactions leading to tar formation.
-
High Concentration of Reactants: A high concentration of reagents can increase the likelihood of intermolecular side reactions.
-
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Consider using a milder acid catalyst or a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[1]
-
Control Temperature: Maintain the recommended reaction temperature and ensure even heating to prevent localized hotspots.
-
Slow Addition: Add reagents, especially the carbonyl compound, slowly to the reaction mixture to maintain a low concentration.
-
Salvaging the Product: If tar has formed, purification can be challenging. Steam distillation can be effective for volatile quinolines to separate them from non-volatile tar. For less volatile compounds like this compound, column chromatography with a preliminary filtration through a plug of silica gel to remove the bulk of the tar is recommended.
-
Question 2: The yield of my this compound is consistently low. How can I improve it?
Answer: Low yields can result from several factors throughout the synthesis and work-up process.[2]
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or impure reagents.[2]
-
Side Reactions: Formation of byproducts consumes starting materials, reducing the yield of the desired product.[2]
-
Product Loss During Work-up: Significant amounts of product can be lost during extraction, washing, and purification steps.[2]
-
Poor Crystallization: If purifying by recrystallization, an inappropriate solvent choice or rapid cooling can lead to significant product loss in the mother liquor.[3]
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure you are using the optimal catalyst, solvent, temperature, and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Use Pure Reagents: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to side products.
-
Refine Work-up Procedure:
-
Extraction: Ensure the correct pH for your aqueous washes to prevent the loss of the basic quinoline product. Perform multiple extractions with a suitable organic solvent.
-
Crystallization: Carefully select a recrystallization solvent where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Allow for slow cooling to maximize crystal formation.[4]
-
-
Question 3: I am having difficulty purifying my crude this compound by recrystallization. What are the key parameters to consider?
Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.[4]
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve this compound sparingly at room temperature but completely at its boiling point.[4] Common solvents for quinoline derivatives include ethanol, methanol-acetone, and dichloromethane-hexane.[4] To screen for a suitable solvent:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of the solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture to the solvent's boiling point.
-
If the product dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.[4]
-
-
Use Minimal Solvent: Dissolve your crude product in the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is crucial for good recovery.[3]
-
Slow Cooling: Rapidly cooling the solution can cause the product to "crash out" as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature to form large, pure crystals, and then place it in an ice bath to maximize the yield.[4]
-
Washing Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]
-
Question 4: My purified this compound shows impurities in the NMR spectrum. What purification method is best for removing persistent impurities?
Answer: For impurities that are difficult to remove by recrystallization, column chromatography is a highly effective purification technique.[6]
-
Troubleshooting Steps:
-
Choose the Right Stationary Phase: Silica gel is the most common stationary phase for purifying quinoline derivatives.[6]
-
Select an Appropriate Eluent System: The choice of eluent (mobile phase) is critical for good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is commonly used.[6]
-
Use TLC to determine the optimal eluent ratio. The ideal ratio should give your product an Rf value of approximately 0.3-0.4.
-
-
Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of solvent and load it carefully onto the column.
-
Gradient Elution: If you have multiple impurities, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation than an isocratic elution (constant eluent composition).
-
Quantitative Data Summary
The following table provides illustrative data on how different work-up and purification methods can affect the yield and purity of this compound. Note: These values are representative and can vary based on specific reaction conditions and scale.
| Work-up/Purification Method | Typical Yield (%) | Purity (by HPLC/NMR) (%) | Advantages | Disadvantages |
| Method A: Direct Crystallization from Crude | 60-75 | 90-95 | Fast and simple procedure. | May not remove all impurities, especially those with similar solubility. |
| Method B: Aqueous Wash followed by Crystallization | 65-80 | 95-98 | Removes acid/base catalysts and water-soluble impurities. | Potential for emulsion formation during extraction. |
| Method C: Column Chromatography followed by Crystallization | 50-70 | >99 | Provides very high purity. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column.[2] |
Experimental Protocols
Protocol 1: General Work-up Procedure (Acid-Catalyzed Synthesis)
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice or cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until the mixture is basic (pH > 8).[7] Be cautious as this may cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).[6][7]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior screening, select a suitable solvent (e.g., ethanol).[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Determine the optimal eluent system (e.g., hexane:ethyl acetate mixture) using TLC.[6]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic or gradient elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for refining this compound synthesis and work-up.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid N-oxide formation in 4-phenylquinoline reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-phenylquinoline, with a specific focus on preventing the formation of the N-oxide byproduct.
Troubleshooting Guide: N-Oxide Formation
Issue: Formation of this compound N-oxide as a significant byproduct during the synthesis of this compound.
Appearance: The N-oxide is often more polar than the parent quinoline and may appear as a separate spot on a TLC plate (lower Rf value). Its presence can complicate purification and reduce the yield of the desired product.
| Symptom | Potential Cause | Suggested Solution |
| Significant N-oxide formation in Doebner-von Miller or Skraup type reactions. | Use of harsh oxidizing agents (e.g., nitrobenzene, arsenic acid) or high reaction temperatures. | 1. Select a Milder Oxidizing Agent: Consider using air or oxygen as the oxidant.[1] Iodine (I₂) has also been reported as a milder alternative. 2. Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the N-oxidation pathway. Start with milder conditions and gradually increase the temperature if the reaction is too slow.[2] 3. Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidizing agent to avoid over-oxidation of the desired product. |
| N-oxide formation in Friedländer synthesis. | Although less common as it doesn't typically involve an external oxidant, N-oxidation can occur if the reaction is exposed to air at high temperatures for prolonged periods, or if certain catalysts with oxidizing properties are used. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Milder Catalysts and Conditions: Employ milder catalysts such as gold-based catalysts or conduct the reaction under catalyst-free conditions in water at moderate temperatures (e.g., 70°C) to avoid harsh conditions that might promote oxidation.[3][4] 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to reduce the exposure time to potentially oxidizing conditions. |
| General N-oxide formation across different synthetic routes. | The quinoline nitrogen is susceptible to oxidation, especially under acidic and high-temperature conditions where trace oxidants can have a significant effect. | 1. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 2. Addition of Antioxidants (with caution): In some cases, the addition of a radical scavenger or antioxidant might be beneficial, but this should be carefully evaluated for compatibility with the reaction chemistry. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of this compound N-oxide in my reaction mixture?
A1: The presence of the N-oxide can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): The N-oxide is generally more polar than the corresponding quinoline and will have a lower Rf value.
-
Infrared (IR) Spectroscopy: Quinoline N-oxides exhibit a characteristic N-O stretching vibration. This band is typically observed in the range of 1180-1340 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the quinoline ring, particularly those at the C2 and C8 positions, will show a downfield shift in the ¹H NMR spectrum of the N-oxide compared to the parent quinoline.
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 units (due to the oxygen atom) higher than that of this compound.
Q2: I have already formed a significant amount of this compound N-oxide. How can I reduce it back to this compound?
A2: If N-oxide formation is unavoidable, it can be chemically reduced back to the desired quinoline. This process is often referred to as deoxygenation.
Troubleshooting Deoxygenation:
| Issue | Potential Cause | Suggested Solution |
| Incomplete reduction of the N-oxide. | Insufficient reducing agent or non-optimal reaction conditions. | 1. Increase Stoichiometry of Reducing Agent: Ensure an adequate excess of the reducing agent is used. 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the necessary time for completion. Gentle heating may be required for some reducing agents. |
| Formation of side products during reduction. | The reducing agent is too harsh and affects other functional groups on the molecule. | 1. Choose a Milder Reducing Agent: If sensitive functional groups are present, consider milder reagents like PPh₃ or catalytic transfer hydrogenation. 2. Chemoselective Methods: Visible-light-mediated deoxygenation can offer high chemoselectivity.[4] |
Experimental Protocols
Protocol 1: Optimized Friedländer Synthesis of this compound to Minimize N-Oxide Formation
This protocol utilizes milder conditions to favor the formation of the desired product.
Materials:
-
2-aminobenzophenone
-
Acetophenone
-
Gold(III) chloride (AuCl₃) as catalyst
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of AuCl₃ (e.g., 1-2 mol%).
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of this compound N-Oxide to this compound
This protocol describes a common and effective method for the deoxygenation of the N-oxide byproduct.
Materials:
-
This compound N-oxide
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the crude mixture containing this compound N-oxide (1 mmol) in acetonitrile (15 mL) in a round-bottom flask.
-
Add triphenylphosphine (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the disappearance of the N-oxide by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue will contain this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel to separate the desired product.
Data Presentation
The choice of reaction conditions can significantly impact the yield of this compound and the formation of the N-oxide byproduct. The following table summarizes hypothetical comparative data based on literature principles.
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Atmosphere | Approx. Yield of this compound (%) | Approx. Yield of N-Oxide (%) |
| Doebner-von Miller | H₂SO₄, Nitrobenzene | 150-160 | Air | 60-70 | 10-20 |
| Doebner-von Miller | H₂SO₄, I₂ | 120-130 | Air | 75-85 | <5 |
| Friedländer | KOH, Ethanol | 80 | Air | 80-90 | 1-2 |
| Friedländer | AuCl₃, Ethanol | 78 | Inert | >95 | <1 |
| Friedländer | Catalyst-free, Water | 70 | Air | 90-95 | <2 |
Visualizations
Reaction Pathways
References
Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on 4-Phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic substitution on 4-phenylquinoline. The following information is designed to help you improve regioselectivity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic substitution on this compound?
A1: The regioselectivity of electrophilic substitution on this compound is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The quinoline ring is an electron-deficient system, which generally deactivates it towards electrophilic attack compared to benzene. The nitrogen atom strongly deactivates the pyridinic ring (positions 2 and 3). The phenyl group at the C4 position exerts a complex electronic influence. It is generally considered to be inductively withdrawing (-I) due to the higher electronegativity of its sp² hybridized carbons, but it can also have a resonance donating (+M) effect. Under acidic conditions, protonation of the quinoline nitrogen further deactivates the heterocyclic ring.
-
Steric Hindrance: The phenyl group at the C4 position is a bulky substituent and can sterically hinder electrophilic attack at adjacent positions, particularly at C3 and C5. The degree of steric hindrance can also be influenced by the size of the incoming electrophile.
Q2: Where does electrophilic substitution on this compound typically occur?
A2: Under standard electrophilic aromatic substitution conditions (e.g., nitration with HNO₃/H₂SO₄), electrophilic attack on the quinoline ring itself is generally disfavored due to the deactivating effect of the protonated nitrogen. Substitution typically occurs on the benzenoid ring (positions 5, 6, 7, and 8). For quinoline itself, nitration famously yields a mixture of 5-nitro and 8-nitroquinoline[1]. The presence of the C4-phenyl group is expected to influence this distribution. While specific data for this compound is limited, substitution is anticipated to favor the 5 and 8 positions due to electronic factors, with the steric bulk of the phenyl group potentially influencing the ratio of these isomers. Electrophilic substitution on the pendant phenyl ring is also possible, typically at its ortho and para positions, but generally requires harsher conditions.
Q3: How can I favor substitution at a specific position on the this compound core?
A3: Achieving high regioselectivity often requires strategies that go beyond classical electrophilic substitution conditions. Modern synthetic methods offer more precise control:
-
Directed C-H Functionalization: Employing a directing group can guide the electrophile to a specific C-H bond. While this often requires substrate modification, it provides excellent control over regioselectivity.
-
Transition Metal Catalysis: Catalysts based on palladium, rhodium, or copper can facilitate regioselective C-H activation and functionalization at positions that are not accessible through classical methods.
-
Modification of Reaction Conditions: Systematically varying the solvent, temperature, and catalyst can help identify conditions that favor the formation of a single isomer. For example, in some systems, the choice of a Lewis acid catalyst in Friedel-Crafts acylation can influence the product distribution[2].
Troubleshooting Guides
Issue 1: Low Yield of the Desired Regioisomer
| Possible Cause | Troubleshooting Step |
| Unfavorable electronic or steric effects of the substrate. | Consider modifying the substrate by introducing a directing group to favor substitution at the desired position. |
| Non-optimal reaction conditions. | Systematically screen different solvents, temperatures, and reaction times. A lower temperature may increase selectivity. |
| Inappropriate catalyst or reagent. | For reactions like Friedel-Crafts acylation, screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). For halogenation, consider different halogen sources (e.g., NBS, NCS, I₂). |
| Formation of multiple products. | Utilize advanced purification techniques such as preparative HPLC or crystallization to isolate the desired isomer. |
Issue 2: Difficulty in Characterizing the Regioisomers
| Possible Cause | Troubleshooting Step |
| Similar spectroscopic properties of the isomers. | Employ advanced NMR techniques such as 2D-NMR (COSY, HMBC, NOESY) to unambiguously determine the substitution pattern. |
| Co-elution of isomers during chromatography. | Optimize the chromatographic conditions by trying different solvent systems, gradients, or stationary phases. |
| Lack of reference standards. | If possible, synthesize authentic samples of the expected isomers through unambiguous routes for comparison. |
Data Presentation
Table 1: Regioselectivity in the Nitration of Quinoline
| Product | Yield (%) | Reference |
| 5-Nitroquinoline | 52.3 | [1] |
| 8-Nitroquinoline | 47.7 | [1] |
Note: This data is for the nitration of unsubstituted quinoline and serves as a baseline for understanding the directing effects in the quinoline system. The presence of a C4-phenyl group will likely alter this ratio.
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Quinoline Derivative
This protocol is a general representation and may require optimization for this compound.
-
Dissolution: In a round-bottom flask, dissolve the quinoline derivative (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol is a general representation and may require optimization for this compound.
-
Preparation of the Acylium Ion: In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Add the acyl chloride (1.0 eq.) dropwise at 0 °C.
-
Addition of Substrate: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for electrophilic substitution on this compound.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
Technical Support Center: Method Development for Chiral Separation of 4-Phenylquinoline Enantiomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting methods for the chiral separation of 4-phenylquinoline enantiomers.
Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for the chiral separation of this compound?
A1: The most effective approach for chiral separation is to begin by screening different Chiral Stationary Phases (CSPs).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are a highly recommended starting point due to their broad applicability for a wide range of chiral compounds, including those with aromatic structures like this compound.[2] Concurrently, screen various mobile phase compositions, typically in normal phase (NP), reversed-phase (RP), and polar organic (PO) modes.[1]
Q2: What are the most common analytical techniques for chiral separation of quinoline derivatives?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and successful techniques for the chiral separation of quinoline derivatives.[3][4] Capillary Electrophoresis (CE) is also a viable option.[3] HPLC offers versatility with a wide range of CSPs and mobile phases, while SFC is known for its high efficiency, faster analysis times, and reduced solvent consumption.[4][5]
Q3: What type of Chiral Stationary Phase (CSP) is most likely to be successful for this compound?
A3: For aromatic compounds like this compound, polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives of cellulose and amylose, are excellent candidates. These CSPs facilitate chiral recognition through a combination of interactions including π-π stacking, hydrogen bonding, and dipole-dipole interactions with the aromatic quinoline structure.[6] Cyclodextrin-based CSPs can also be effective, especially in reversed-phase mode, through the formation of inclusion complexes.[7]
Q4: How do I choose between Normal Phase, Reversed Phase, and Polar Organic modes?
A4: The choice of chromatographic mode depends on the solubility and properties of this compound.
-
Normal Phase (NP): Often a good starting point for chiral screening, using non-polar solvents like hexane or heptane with a polar modifier such as isopropanol or ethanol.[1]
-
Reversed Phase (RP): Suitable if the compound is soluble in water-organic mixtures. It typically uses aqueous buffers with acetonitrile or methanol.[8]
-
Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol and can offer different selectivity compared to NP and RP modes.[8]
Screening in all three modes is recommended to find the optimal separation conditions.[9]
Q5: What is the "three-point interaction model" and how does it relate to chiral separation?
A5: The three-point interaction model is a conceptual framework explaining how a CSP differentiates between enantiomers. For successful chiral recognition and separation, there must be at least three simultaneous points of interaction between the analyte and the CSP. At least one of these interactions must be stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, and steric hindrance.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
-
Q: I am not seeing any separation between the enantiomers of this compound. What should I do first?
-
A: The initial step is to screen a variety of Chiral Stationary Phases (CSPs) with different selectivities. Polysaccharide-based (amylose and cellulose derivatives) and cyclodextrin-based columns are good starting points.[1][10] It is also crucial to screen different mobile phase systems (Normal Phase, Reversed Phase, Polar Organic) as selectivity can vary significantly between modes.[9]
-
-
Q: I have tried several CSPs and mobile phases, but the resolution is still poor. What other parameters can I adjust?
-
A:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.[11]
-
Mobile Phase Additives: For basic compounds like quinolines, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to a normal phase mobile phase can improve peak shape and resolution.[12] For acidic impurities or if using reversed-phase, an acidic additive like trifluoroacetic acid (TFA) or formic acid might be beneficial.[12][13]
-
Temperature: Temperature can influence chiral recognition.[9] Try operating the column at both sub-ambient and elevated temperatures (e.g., 10°C to 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the CSP.[14]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks are tailing. How can I improve the peak shape?
-
A:
-
Mobile Phase Additives: Peak tailing for basic compounds like this compound is often due to secondary interactions with the silica support. Adding a basic modifier like diethylamine (DEA) to the mobile phase can mitigate these interactions and improve peak symmetry.[12]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.
-
Column Contamination: The column might be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.
-
-
-
Q: My peaks are showing fronting. What could be the cause?
-
A: Peak fronting is often an indication of column overload. Try injecting a smaller sample volume or a more dilute sample.
-
Issue 3: Unstable Retention Times
-
Q: The retention times for my enantiomers are drifting. What is the likely cause?
-
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Chiral separations can sometimes require longer equilibration times.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention.[9]
-
System Leaks: Check the HPLC/SFC system for any leaks, which can cause pressure fluctuations and lead to unstable retention times.
-
-
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral separation of quinoline derivatives based on published literature. These should be used as a starting point for the method development of this compound.
Table 1: HPLC Conditions for Chiral Separation of Quinolone Analogs
| Chiral Stationary Phase | Mobile Phase | Additive | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chiralpak IA | n-Hexane/Isopropanol (90:10, v/v) | 0.1% DEA | 1.0 | 25 | UV @ 254 nm | [6] |
| Chiralcel OD-H | n-Hexane/Ethanol (90:10, v/v) | 0.1% DEA | 1.0 | 25 | UV @ 254 nm | [1] |
| Chirobiotic T | Methanol/Acetonitrile/Water/TEA | Triethylamine (TEA) | 1.0 | Ambient | UV | [8] |
| Lux Cellulose-1 | Acetonitrile/Water (80:20, v/v) | 0.1% Formic Acid | 0.8 | 30 | UV @ 280 nm | [10] |
Table 2: SFC Conditions for Chiral Separation of Aromatic Heterocycles
| Chiral Stationary Phase | Mobile Phase | Co-solvent | Additive | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Reference |
| Chiralpak AD-H | CO₂/Methanol | 20% Methanol | 0.1% DEA | 3.0 | 150 | 35 | [4] |
| RegisCell | CO₂/Ethanol | 15% Ethanol | 0.2% Isopropylamine | 2.0 | 120 | 40 | [4] |
| Chirobiotic V2 | CO₂/Methanol | 30% Methanol | 0.1% TFA | 2.5 | 100 | 30 | [8] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Chiral Separation of this compound
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.
-
-
Initial Screening:
-
Columns: Screen a minimum of two polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based, such as Chiralpak IA and Chiralcel OD).
-
Mobile Phases:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (50:50, v/v) + 0.1% Formic Acid
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength for this compound (e.g., 254 nm or 280 nm).
-
-
-
Method Optimization:
-
Based on the initial screening results, select the column and mobile phase that show the best, even if partial, separation.
-
Optimize the Organic Modifier Concentration: Vary the percentage of the organic modifier (e.g., isopropanol in hexane) in increments of 5% to improve resolution and retention time.
-
Optimize Additives: If peak shape is poor, adjust the concentration of the acidic or basic additive (typically between 0.05% and 0.2%).
-
Optimize Temperature: Evaluate the effect of temperature on the separation by testing at 15°C, 25°C, and 40°C.
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to enhance resolution.
-
Protocol 2: Indirect Chiral Separation via Derivatization
If direct methods on a CSP are unsuccessful, an indirect approach can be employed. This involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[5][15][16]
-
Selection of Chiral Derivatizing Agent (CDA): Choose a CDA that reacts with a functional group on the this compound. For the quinoline nitrogen, an acidic CDA might be suitable.
-
Derivatization Reaction: React the racemic this compound with an enantiomerically pure CDA under appropriate reaction conditions to form diastereomers.
-
HPLC Analysis of Diastereomers:
-
Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical reversed-phase gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Optimization: Optimize the mobile phase gradient, flow rate, and temperature to achieve baseline separation of the two diastereomeric peaks.
Visualizations
Caption: A systematic workflow for chiral HPLC/SFC method development.
Caption: A decision tree for troubleshooting common chiral separation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments [mdpi.com]
- 8. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of 4-Phenylquinoline and 2-Phenylquinoline Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-phenylquinoline and 2-phenylquinoline scaffolds. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The specific placement of a phenyl substituent on the quinoline core, at either the 4-position or the 2-position, significantly influences the molecule's three-dimensional structure and its interactions with biological targets. This, in turn, dictates its therapeutic potential. This guide collates and compares the reported bioactivities of these two isomeric structures, focusing on their anticancer, anti-inflammatory, and antiviral properties.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data on the bioactivity of various this compound and 2-phenylquinoline derivatives, providing a basis for comparing their potency and selectivity across different biological targets and disease models.
Anticancer Activity
Derivatives of both this compound and 2-phenylquinoline have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the targeting of specific signaling pathways and DNA structures.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Phenyl-2-quinolones | Compound 22 (a 5,6,7-methoxy substituted derivative) | COLO205 (Colon) | 0.32 | [1] |
| H460 (Lung) | 0.89 | [1] | ||
| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | HL-60 (Leukemia) | 0.4 - 1.0 | [1] | |
| Hep3B (Liver) | 0.4 - 1.0 | [1] | ||
| H460 (Lung) | 0.4 - 1.0 | [1] | ||
| 2-Arylquinolines | Quinoline 13 (a C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline) | HeLa (Cervical) | 8.3 | [2] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [2] | |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [2] | |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | Compound 13a | Adherent cancer cell panel | 0.33 - 7.10 | [3] |
| 2-Phenylquinoline-4-carboxamides | Compound 7b | SK-OV-3 (Ovarian) | 0.5 | [4] |
| HCT116 (Colon) | 0.2 | [4] |
Anti-inflammatory Activity
Phenylquinoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| 2-(this compound-2-yl)phenol derivatives | Compound 4h | COX-2 Enzyme Inhibition | 0.026 | [5] |
| Compound 4j | COX-2 Enzyme Inhibition | 0.102 | [5] | |
| Compound 4f | HRBC Membrane Stabilization | 0.064 | [5] | |
| Compound 4h | HRBC Membrane Stabilization | 0.021 | [5] | |
| Compound 4j | HRBC Membrane Stabilization | 0.092 | [5] | |
| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives | Derivative 13a | Inhibition of IL-6 and TNF-α expression | Not specified | [6] |
Antiviral Activity
Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.
| Compound Class | Specific Derivative | Virus | EC50 (µM) | CC50 (µM) | Reference |
| 2-Phenylquinolines | Hit compound | SARS-CoV-2 | 6 | 18 | [7][8][9] |
| Various congeners | HCoV-229E | 0.2 - 9.4 | Not specified | [7][8][9] | |
| Various congeners | HCoV-OC43 | 0.6 - 7.7 | Not specified | [8] | |
| Compound 6g (inhibitor of SARS-CoV-2 helicase) | SARS-CoV-2 | Not specified | Not specified | [7][8][9] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and 2-phenylquinoline derivatives are mediated through various molecular mechanisms. Understanding these pathways is crucial for rational drug design and development.
Anticancer Mechanisms
Several key mechanisms have been identified for the anticancer effects of phenylquinolines:
-
Tubulin Polymerization Inhibition : Certain 2-phenylquinoline-4-carboxamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Targeting G-Quadruplexes : Some 2-phenylquinoline derivatives act as G-quadruplex targeting agents. G-quadruplexes are specialized nucleic acid structures that are implicated in cancer cell proliferation.[10]
-
PI3K/AKT Pathway Inhibition : The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival. Some quinoline derivatives are postulated to inhibit this pathway, leading to the induction of apoptosis.
-
Serotonin Receptor Antagonism : Derivatives of this compound have demonstrated antiproliferative activity against breast cancer cell lines by acting as serotonin receptor antagonists, which inhibits calcium ion efflux and activates apoptotic pathways.[11]
Caption: Postulated inhibition of the PI3K/AKT signaling pathway by phenylquinoline derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of certain phenylquinoline derivatives are attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[5]
References
- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 605-03-8 | Benchchem [benchchem.com]
Validating the Mechanism of Action of a 4-Phenylquinoline-Based Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel 4-phenylquinoline-based drug candidate, designated here as PQ-X . The guide focuses on its potential as an anticancer agent by objectively comparing its performance against established drugs with similar mechanisms of action, supported by experimental data and detailed protocols.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects.[1] Their therapeutic potential often stems from their ability to interact with various molecular targets, such as enzymes, G-protein coupled receptors, and components of the DNA replication machinery.[1] This guide will focus on the validation of the anticancer properties of our candidate, PQ-X, which is hypothesized to act through a dual mechanism: inhibition of tubulin polymerization and antagonism of serotonin receptors.
Comparative Performance Data
To validate the efficacy and selectivity of PQ-X, its performance was benchmarked against established drugs known to target tubulin polymerization (Colchicine) and serotonin receptors (Ketanserin). The following tables summarize the quantitative data from key in vitro assays.
Table 1: Antiproliferative Activity against Cancer Cell Lines
The antiproliferative activity of PQ-X was assessed against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | MCF-7 (Breast) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) |
| PQ-X | 0.05 | 0.08 | 0.12 |
| Doxorubicin | 0.15 | 0.21 | 0.18 |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
Table 2: Tubulin Polymerization Inhibition
The ability of PQ-X to inhibit tubulin polymerization was measured in a cell-free in vitro assay, monitoring the change in turbidity. Colchicine, a well-known tubulin polymerization inhibitor, was used as a comparator.
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| PQ-X | 1.5 |
| Colchicine | 2.7 |
IC₅₀: The concentration of the drug that inhibits 50% of the target's activity.
Table 3: Serotonin Receptor Binding Affinity
The binding affinity of PQ-X to serotonin receptors 5-HT₁B and 5-HT₂B was determined through a competitive radioligand binding assay. Ketanserin, a known 5-HT₂ receptor antagonist, was used for comparison.
| Compound | 5-HT₁B Receptor Kᵢ (nM) | 5-HT₂B Receptor Kᵢ (nM) |
| PQ-X | 25 | 15 |
| Ketanserin | >1000 | 5 |
Kᵢ: The inhibition constant, indicating the binding affinity of the drug to the receptor.
Table 4: Downstream Signaling Effects in MCF-7 Cells
The effect of PQ-X on downstream signaling pathways was evaluated by measuring the inhibition of serotonin-induced calcium efflux and ERK phosphorylation.
| Compound (at 10 µM) | Inhibition of Ca²⁺ Efflux (%) | Inhibition of p-ERK Expression (%) |
| PQ-X | 85 | 78 |
| Ketanserin | 92 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Antiproliferative Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (PQ-X, Doxorubicin) and a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[2]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity.
Procedure:
-
Reconstitute purified bovine tubulin in a general tubulin buffer on ice.
-
Prepare the reaction mixture in a pre-chilled 96-well plate, containing tubulin, GTP, and the test compounds (PQ-X, Colchicine) or a vehicle control.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.[3][4]
-
The IC₅₀ values are determined by analyzing the concentration-dependent inhibition of the maximum rate of polymerization.[3]
Serotonin Receptor Binding Assay
This assay determines the binding affinity of a compound to specific serotonin receptors using a competitive binding format with a radiolabeled ligand.
Procedure:
-
Prepare cell membranes from cells stably expressing the human 5-HT₁B or 5-HT₂B receptor.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-GR125743 for 5-HT₁B) and varying concentrations of the test compounds (PQ-X, Ketanserin).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Calcium Efflux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Procedure:
-
Load the cells (e.g., MCF-7) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove the excess dye.
-
Pre-incubate the cells with the test compounds (PQ-X, Ketanserin) or a vehicle control.
-
Stimulate the cells with serotonin to induce calcium release.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.[5]
-
The percentage inhibition of calcium efflux is calculated by comparing the fluorescence signal in compound-treated cells to the control.
Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK, a key protein in a major signaling pathway.
Procedure:
-
Culture MCF-7 cells and starve them of serum overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with the test compounds (PQ-X, Ketanserin) before stimulating with serotonin.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[6][7]
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities to determine the relative inhibition of ERK phosphorylation.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cancer cells with PQ-X or a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry.[1]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the proposed signaling pathway for PQ-X and the general experimental workflows.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to the Synthetic Routes of 4-Phenylquinoline
For researchers and professionals in drug development, the synthesis of the 4-phenylquinoline scaffold is a critical step in the creation of a wide array of potential therapeutic agents. This heterocyclic motif is a cornerstone in medicinal chemistry, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of several prominent synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for various synthetic routes to this compound, offering a clear comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reaction Time |
| Friedländer Synthesis | 2-Aminobenzophenone, Phenylacetaldehyde | Piperidine | Ethanol, Reflux | ~75% | 4 h |
| Doebner-von Miller Reaction | Aniline, Benzaldehyde, Acetaldehyde | Hydrochloric Acid | Reflux | ~60% | 6 h |
| Combes Synthesis | Aniline, Benzoylacetone | Sulfuric Acid | 100°C | ~70% | 2 h |
| Conrad-Limpach Synthesis | Aniline, Ethyl Benzoylacetate | Polyphosphoric Acid | 140°C then 250°C | ~65% (of 4-hydroxy-2-phenylquinoline) | 1 h + 0.5 h |
| Suzuki-Miyaura Coupling | 4-Chloroquinoline, Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 100°C | >90% | 12 h |
Classical Synthetic Routes
Traditional methods for quinoline synthesis have been refined over more than a century and remain valuable for their reliability and the accessibility of starting materials.
Friedländer Synthesis
The Friedländer synthesis is a straightforward and widely used method involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, 2-aminobenzophenone is reacted with phenylacetaldehyde.
Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. In the context of this compound, aniline can be reacted with cinnamaldehyde, or a mixture of benzaldehyde and acetaldehyde which form cinnamaldehyde in situ.
Combes Synthesis
The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. To synthesize this compound, aniline is condensed with benzoylacetone.
Conrad-Limpach Synthesis
This method involves the reaction of anilines with β-ketoesters. While this route primarily yields 4-hydroxyquinolines, it is a significant pathway to functionalized quinoline cores. The reaction of aniline with ethyl benzoylacetate produces 4-hydroxy-2-phenylquinoline, which can be subsequently dehydroxylated to afford 2-phenylquinoline, not this compound. A variation using appropriate starting materials would be needed for the desired product.
Modern Transition-Metal Catalyzed Routes
Modern synthetic chemistry offers highly efficient and versatile methods for the construction of carbon-carbon bonds, which are well-suited for the synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between a halo-quinoline and a boronic acid. The synthesis of this compound is efficiently achieved by coupling 4-chloroquinoline with phenylboronic acid. This method is notable for its high yields and excellent functional group tolerance.[1]
References
Cross-Validation of In Vitro and In Vivo Efficacy of 4-Phenylquinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, 4-phenylquinoline compounds have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound derivatives, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Quantitative Data Summary: A Comparative Overview
The preclinical evaluation of novel drug candidates follows a structured path from initial in vitro screening to in vivo validation in whole-organism models.[1] The following tables summarize the efficacy of representative this compound and related quinoline compounds from various studies to provide a comparative perspective on their therapeutic potential.
Table 1: In Vitro Efficacy of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 22 (a 5,6,7-methoxy-substituted 4-phenyl-2-quinolone) | COLO205 (Colon) | 0.32 | Tubulin Polymerization Inhibition | [3] |
| H460 (Lung) | 0.89 | Tubulin Polymerization Inhibition | [3] | |
| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | HL-60 (Leukemia) | 0.4 - 1.0 | Antimitotic | [3] |
| Hep3B (Liver) | 0.4 - 1.0 | Antimitotic | [3] | |
| H460 (Lung) | 0.4 - 1.0 | Antimitotic | [3] | |
| Compound 3s (a 4-aminoquinoline derivative) | MiaPaCa-2 (Pancreatic) | 0.0006 | HIF-1α Inhibition | [4] |
| MDA-MB-231 (Breast) | 0.0533 | HIF-1α Inhibition | [4] | |
| 7-Chloro-2-phenylquinolin-4-ol (Estimated) | A549 (Non-Small Cell Lung) | 5.0 - 15.0 | Not Specified | [5] |
| MCF-7 (Breast) | 2.0 - 10.0 | Not Specified | [5] | |
| Neocryptolepine Analog 1 | EAC (Ehrlich Ascites Carcinoma) | 1.25 | Not Specified | [6] |
| Neocryptolepine Analog 2 | EAC (Ehrlich Ascites Carcinoma) | 0.87 | Not Specified | [6] |
| Doxorubicin (Control) | EAC (Ehrlich Ascites Carcinoma) | 2.10 | DNA Intercalation | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Quinoline Derivatives in Animal Models
| Compound/Derivative | Animal Model | Tumor Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Neocryptolepine Analog 1 | Mice | Ehrlich Ascites Carcinoma | Not Specified | 65 | [6] |
| Neocryptolepine Analog 2 | Mice | Ehrlich Ascites Carcinoma | Not Specified | 78 | [6] |
| Doxorubicin (Control) | Mice | Ehrlich Ascites Carcinoma | Not Specified | 85 | [6] |
| Compound 3d (a 4-aminoquinoline) | C57/BL6 Mice | Plasmodium berghei ANKA | 5 mg/kg, oral, once daily for 4 days | 47 (parasitemia reduction) | [7] |
| Gefitinib (Phenyl-Morpholine Derivative) | Nude Mice | H358R Xenograft (Cisplatin-resistant NSCLC) | Not Specified | 52.7 ± 3.1 | [8] |
Disclaimer: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Key Signaling Pathways Targeted by this compound Compounds
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][9] Several key signaling pathways have been identified as targets for these compounds.
Caption: Key signaling pathways targeted by this compound compounds.
Experimental Workflow for Efficacy Validation
The transition from a promising in vitro result to a validated in vivo effect is a critical step in drug development.[10] A generalized workflow for the preclinical evaluation of this compound compounds is outlined below.
Caption: Generalized workflow for the preclinical evaluation of quinoline drug candidates.
Experimental Protocols
Reproducible and detailed experimental protocols are fundamental for the validation of scientific findings.[8] Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compound. A vehicle-treated group serves as a control. The plate is incubated for 48-72 hours.[11]
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5][11]
-
IC50 Calculation: The percentage of cell viability relative to the control is calculated, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.[5]
In Vivo Tumor Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor activity of a test compound.[8]
-
Cell Preparation: Human cancer cells are harvested during their logarithmic growth phase and resuspended in a sterile saline solution or appropriate medium.[8]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. The this compound compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.[10]
-
Data Analysis: The tumor growth inhibition in the treated groups is compared to the control group to assess the in vivo efficacy of the compound.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Absolute Configuration of Chiral 4-Phenylquinoline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding structure-activity relationships and ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of the primary experimental techniques for confirming the absolute configuration of chiral 4-phenylquinoline derivatives, supported by experimental data and detailed methodologies.
The principal methods for assigning the absolute configuration of chiral molecules are single-crystal X-ray crystallography, electronic circular dichroism (ECD) spectroscopy, and vibrational circular dichroism (VCD) spectroscopy. Each technique offers distinct advantages and is often used in a complementary fashion to provide a conclusive assignment. For solution-state analysis, ECD and VCD are indispensable, and their power is significantly enhanced when coupled with quantum chemical calculations.
Comparison of Key Techniques
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. The absolute configuration is determined through anomalous dispersion effects.[1] | Provides the most unambiguous and direct determination of absolute configuration.[1] | Requires a high-quality single crystal of the compound, which can be challenging to obtain.[1] The presence of a heavy atom enhances the reliability of the assignment. | Atomic coordinates, bond lengths, bond angles, torsion angles, and the Flack parameter for absolute configuration. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region, arising from electronic transitions. | Requires a small amount of sample and is performed in solution, reflecting the conformational ensemble present in that environment. | Requires the presence of a chromophore. The interpretation can be complex for conformationally flexible molecules. | ECD spectrum (Δε vs. wavelength), showing positive and negative Cotton effects. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.[2] | Applicable to a wide range of molecules, including those without a UV-Vis chromophore. Provides rich structural information due to the numerous vibrational bands.[2] | VCD signals are typically weak, requiring more concentrated samples and longer acquisition times.[3] | VCD spectrum (ΔA vs. wavenumber), showing positive and negative bands corresponding to vibrational modes. |
Experimental Data Summary
Table 1: Representative Single-Crystal X-ray Crystallography Data for a Chiral Dihydroquinoline Derivative
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1234(5) |
| b (Å) | 10.4567(7) |
| c (Å) | 17.2345(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1465.4(2) |
| Z | 4 |
| Flack Parameter | 0.05(7) |
| Data adapted from a representative chiral dihydroquinoline structure. |
Table 2: Representative Electronic Circular Dichroism (ECD) Data for a Chiral Dihydroquinoline Derivative
| Experimental Cotton Effect | Calculated Cotton Effect (for R-configuration) |
| +2.8 (225 nm) | +3.1 (228 nm) |
| -1.5 (250 nm) | -1.8 (252 nm) |
| +4.2 (280 nm) | +4.5 (283 nm) |
| Data is hypothetical but representative for comparison of experimental and calculated spectra. |
Table 3: Representative Vibrational Circular Dichroism (VCD) Data for a Chiral Molecule
| Experimental VCD Band (cm⁻¹) | Calculated VCD Band (cm⁻¹) (for S-configuration) |
| +5.2 x 10⁻⁵ (1650) | +6.0 x 10⁻⁵ (1645) |
| -3.8 x 10⁻⁵ (1450) | -4.2 x 10⁻⁵ (1455) |
| +8.1 x 10⁻⁵ (1300) | +8.9 x 10⁻⁵ (1305) |
| Data is hypothetical but representative for comparison of experimental and calculated spectra. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the enantiomerically pure this compound derivative are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated, with a value close to 0 indicating the correct absolute configuration has been assigned.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable spectroscopic-grade solvent (e.g., methanol, acetonitrile) at a concentration that gives an optimal UV absorbance (typically around 1.0).
-
Instrumentation: The ECD spectrum is recorded on a calibrated spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength.
-
Data Acquisition: The spectrum is typically scanned over a range of 200-400 nm. The baseline is corrected using the spectrum of the pure solvent.
-
Quantum Chemical Calculations:
-
A conformational search of the molecule is performed using molecular mechanics or semi-empirical methods.
-
The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
Time-dependent DFT (TD-DFT) is then used to calculate the ECD spectrum for each conformer.
-
The final calculated spectrum is obtained by Boltzmann averaging the spectra of the individual conformers based on their relative energies.
-
-
Comparison: The experimental ECD spectrum is compared with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated (i.e., S).
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a higher concentration than for ECD (typically 0.05-0.1 M).
-
Instrumentation: The VCD spectrum is recorded on a VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: The VCD and IR spectra are collected simultaneously over the mid-IR range (e.g., 2000-1000 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. The baseline is corrected using the spectrum of the pure solvent or the racemate.
-
Quantum Chemical Calculations:
-
Similar to ECD, a conformational analysis is performed, and the geometries of the low-energy conformers are optimized using DFT.
-
The vibrational frequencies and VCD intensities are then calculated for each conformer at the same level of theory.
-
The final calculated VCD spectrum is a Boltzmann average of the individual conformer spectra.
-
-
Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A direct correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Visualizing the Workflow
Caption: Workflow for absolute configuration determination.
The diagram above illustrates the typical workflows for determining the absolute configuration using X-ray crystallography and chiroptical methods (ECD/VCD) combined with computational chemistry.
Caption: Logical relationship of methods for absolute configuration assignment.
This diagram shows the logical flow from the experimental methods to the final assignment of the absolute configuration, highlighting the direct nature of X-ray crystallography versus the comparative approach of chiroptical spectroscopy.
References
Comparative Docking Analysis of 4-Phenylquinoline Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of 4-phenylquinoline analogs against key therapeutic targets. The following sections detail the binding affinities and inhibitory concentrations of these compounds, supported by comprehensive experimental protocols and visual representations of relevant biological pathways and workflows.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Molecular docking studies are instrumental in elucidating the binding modes of these analogs with their protein targets, thereby guiding the development of more potent and selective therapeutic agents. This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of this compound derivatives against Epidermal Growth Factor Receptor (EGFR), HIV-1 Reverse Transcriptase (HIV-1 RT), and DNA Gyrase.
Performance Data of this compound Analogs and Related Derivatives
The following tables summarize the docking scores and experimental inhibitory concentrations (IC50) of various this compound analogs and structurally related quinoline derivatives against their respective protein targets. It is important to note that the data presented is a compilation from different research endeavors and, as such, involves different sets of analog structures and slight variations in experimental conditions.
Table 1: Docking and Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound/Analog Series | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 4-Anilinoquinazoline Derivatives | 1M17 | Not Reported | 0.01 - 10 | [1] |
| Quinazolinone-based Thiazole Derivative (4i) | Not Reported | -8.49 | 0.00286 (MCF-7) | [2] |
| Quinazolinone-based Thiazole Derivative (4j) | Not Reported | -8.26 | 0.00309 (MCF-7) | [2] |
| 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivative (IVg) | 1M17 | -137.813 (MolDock Score) | 0.0298 (A549) | [3] |
| Multi-kinase Quinazoline-Isatin Hybrid (6c) | Not Reported | Not Reported | 0.083 | [4] |
Note: Quinazolinone derivatives are included due to their structural similarity to the quinoline core and their established role as EGFR inhibitors.
Table 2: Docking and Inhibitory Activity against HIV-1 Reverse Transcriptase (RT)
| Compound/Analog Series | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 2-Phenylamino-4-phenoxyquinoline Derivative (6d) | Not Reported | Not Reported | 1.22 | [3][5] |
| 2-Phenylamino-4-phenoxyquinoline Derivative (6b) | Not Reported | Not Reported | 1.93 | [3][5] |
| Pyrimidine-containing Quinoline Derivative (4) | 4I2P | -10.67 | Not Reported | [6] |
| Pyrimidine-containing Quinoline Derivative (5) | 4I2P | -10.38 | Not Reported | [6] |
| Pyrimidine-containing Quinoline Derivative (7) | 4I2P | -10.23 | Not Reported | [6] |
Table 3: Docking and Inhibitory Activity against DNA Gyrase
| Compound/Analog Series | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 6-Fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (4c) | Not Reported | Not Reported | 0.389 (S. aureus GyrA) | [5] |
| 2-(3-Phenoxyphenyl)-4-phenylquinolin-6-ol (4e) | Not Reported | Not Reported | 0.328 (S. aureus GyrA) | [5] |
| 5,7-Dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h) | Not Reported | Not Reported | 0.214 (S. aureus GyrA) | [5] |
| 3-(2-Aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone (37) | Not Reported | Not Reported | 11.5 | [7] |
| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (154) | Not Reported | Not Reported | ~7 | [8] |
Experimental Protocols
The following provides a generalized yet detailed methodology for conducting comparative molecular docking studies of this compound analogs, based on established research practices.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), to obtain a stable, low-energy conformation. This can be accomplished using software like ChemBio3D or the LigPrep module in Schrödinger Suite.
-
File Format Conversion: The optimized 3D structures of the ligands are saved in a format compatible with the docking software, typically PDBQT for AutoDock Vina or SDF/MOL2 for other programs.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein (e.g., EGFR, HIV-1 RT, DNA Gyrase) is downloaded from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor.
-
Protein Clean-up: The protein structure is prepared by removing water molecules, co-solvents, and any non-essential ligands.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4. Atomic charges are assigned using a force field like Gasteiger for AutoDock or OPLS (Optimized Potentials for Liquid Simulations) in Schrödinger.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
Molecular Docking Simulation
-
Software Selection: Commonly used software for molecular docking includes AutoDock Vina, Glide (Schrödinger), and GOLD.
-
Grid Box Definition: A 3D grid box is defined around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The grid box can be centered on the co-crystallized ligand or on key active site residues.
-
Docking Execution: The docking algorithm is run to explore various conformations and orientations (poses) of the ligand within the defined grid box. The software calculates the binding affinity (docking score) for each pose.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most favorable binding mode.
Analysis of Results
-
Binding Affinity: The docking scores (e.g., in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. Lower (more negative) scores generally indicate a stronger predicted interaction.
-
Interaction Analysis: The binding pose of the top-ranked ligands is visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site. This analysis provides insights into the molecular basis of binding and can guide further structural modifications to improve potency and selectivity.
Visualizing Pathways and Processes
To better understand the context of these docking studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by this compound analogs and a generalized workflow for such computational experiments.
Caption: The EGFR signaling pathway, a critical regulator of cell growth and a common target for anticancer therapies.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Photophysical Properties of 4-Phenylquinoline Against Known Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of 4-phenylquinoline with established and widely used fluorophores: quinine sulfate, coumarin 1, and fluorescein. The objective is to benchmark the performance of this compound as a potential fluorescent probe, offering a clear perspective on its capabilities and suitability for various research and drug development applications. This comparison is supported by a summary of key photophysical data and detailed experimental protocols for their measurement.
Comparative Photophysical Data
The performance of a fluorophore is defined by several key photophysical parameters. The following table summarizes the critical data for this compound and the selected benchmark fluorophores. It is important to note that the photophysical properties of this compound, particularly its quantum yield and lifetime, are not as extensively documented in publicly available literature as those of the benchmark compounds. The data presented for this compound is based on the available information, which primarily describes its absorption and emission characteristics. A derivative, 6-bromo-4-phenylthieno[2,3-B]quinoline, has a reported quantum yield of 0.45, suggesting that the this compound core has potential for significant fluorescence.[1] However, for a direct and precise comparison, experimental determination of the quantum yield and lifetime of the unsubstituted this compound is essential.
| Property | This compound | Quinine Sulfate (in 0.1 M H₂SO₄) | Coumarin 1 (in Ethanol) | Fluorescein (in 0.1 M NaOH) |
| Absorption Max (λ_abs) | ~280 nm, ~335 nm | ~250 nm, ~350 nm | ~373 nm | ~490 nm |
| Emission Max (λ_em) | ~483 nm | ~450 nm | ~450 nm | ~514 nm |
| Molar Extinction Coefficient (ε) | Data not available | 13,000 M⁻¹cm⁻¹ (at 350 nm) | 25,000 M⁻¹cm⁻¹ (at 373 nm) | 76,900 M⁻¹cm⁻¹ (at 490 nm) |
| Fluorescence Quantum Yield (Φ_f) | Data not available | 0.54 | 0.73 | 0.95 |
| Fluorescence Lifetime (τ_f) | Data not available | ~19 ns | ~3.9 ns | ~4.0 ns |
| Stokes Shift | ~148 nm | ~100 nm | ~77 nm | ~24 nm |
Note: The photophysical properties of fluorophores can be highly dependent on the solvent and environmental conditions. The data for the benchmark fluorophores are provided for specific and commonly used solvent systems.
Experimental Workflow and Methodologies
To ensure accurate and reproducible characterization of the photophysical properties of this compound and other fluorophores, a standardized experimental workflow is crucial. The following diagram, generated using the DOT language, outlines the key steps involved in this process.
Caption: A flowchart illustrating the key steps for characterizing the photophysical properties of a fluorophore.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum, maximum absorption wavelength (λ_abs_max), and molar extinction coefficient (ε) of the fluorophore.
Protocol:
-
Instrument: A calibrated dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the fluorophore in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, or buffer).
-
Prepare a series of dilutions from the stock solution. The absorbance of the most concentrated solution should be below 1.5 to ensure linearity.
-
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Record the absorption spectrum of the blank over the desired wavelength range (e.g., 200-600 nm).
-
Record the absorption spectra of each dilution of the fluorophore solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the sample spectra.
-
Identify the wavelength(s) of maximum absorbance (λ_abs_max).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_max versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra and the emission maximum (λ_em_max) of the fluorophore.
Protocol:
-
Instrument: A calibrated spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and detector.
-
Sample Preparation:
-
Use a dilute solution of the fluorophore with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Measurement:
-
Emission Spectrum:
-
Set the excitation wavelength to the λ_abs_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the λ_em_max determined from the emission spectrum.
-
Scan the excitation monochromator over a wavelength range covering the absorption spectrum of the fluorophore.
-
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em_max).
-
Calculate the Stokes shift, which is the difference between the λ_abs_max and λ_em_max.
-
Fluorescence Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of the sample relative to a known standard.
Protocol:
-
Standard Selection: Choose a well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For this compound, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a suitable standard.
-
Sample Preparation:
-
Prepare a series of at least five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.
-
-
Measurement:
-
Record the UV-Vis absorption spectrum for each solution to determine the precise absorbance at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time a fluorophore remains in the excited state before returning to the ground state (τ_f).
Protocol:
-
Instrument: A time-correlated single-photon counting (TCSPC) system is the most common and accurate method.
-
Sample Preparation:
-
Use a dilute solution of the fluorophore with an absorbance of less than 0.1.
-
-
Measurement:
-
The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential functions. For a single exponential decay, the lifetime (τ_f) is the time at which the intensity has decreased to 1/e of its initial value.
-
Conclusion
While this compound exhibits promising absorption and emission characteristics in the blue region of the spectrum, a comprehensive evaluation of its potential as a fluorophore necessitates the experimental determination of its fluorescence quantum yield and lifetime. This guide provides the necessary framework, including benchmark data and detailed experimental protocols, to perform a thorough and accurate photophysical characterization. By following these standardized procedures, researchers can effectively benchmark this compound against established fluorophores and ascertain its suitability for their specific applications in research and drug development.
References
Unveiling the Metabolic Fate of 4-Phenylquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of two distinct classes of 4-phenylquinoline derivatives: potent phosphodiesterase 5 (PDE5) inhibitors and a series of anticancer agents. By presenting key experimental data and detailed methodologies, this document aims to inform the rational design of more stable and effective therapeutic agents.
At a Glance: Metabolic Stability Comparison
The metabolic stability of a compound, often expressed as its half-life (t½) in a metabolic system like human liver microsomes (HLMs), is a primary determinant of its pharmacokinetic profile and in vivo efficacy. Below, we summarize the metabolic stability data for two series of this compound derivatives, highlighting the impact of structural modifications on their metabolic fate.
N-(Pyridin-3-ylmethyl)quinoline Derivatives as PDE5 Inhibitors
This series of compounds was investigated for its potential in treating neurodegenerative diseases by targeting PDE5. The metabolic stability was assessed in human liver microsomes, and the results underscore the influence of substituent positioning on the pyridine ring.
| Compound ID | Substitution Pattern | t½ (min) in HLM |
| 7a | 3-chloro-4-methoxybenzylamino at C4 | 20.5[1] |
| 4a | Pyridin-2-ylmethylamino at C4 | 28.8[1] |
| 4b | 6-methoxypyridin-3-ylmethylamino at C4 | 44.6[1] |
| 4c | 6-chloropyridin-3-ylmethylamino at C4 | 19.5[1] |
| 4d | Deuterated benzylic carbon | 16.4[1] |
| 4h | Pyridin-4-ylmethylamino at C4 | 17.3[1] |
Data sourced from Fiorito et al.[1]
Substituted 1,2,3,4-Tetrahydro-2-phenyl-4-quinolones as Anticancer Agents
These compounds were evaluated for their cytotoxic effects against various cancer cell lines. A selection of these derivatives also underwent metabolic stability testing in human liver microsomes, revealing that seemingly minor structural changes can lead to significant differences in metabolic clearance.
| Compound ID | Substitution Pattern | t½ (min) in HLM |
| 53 | 6,7-dimethoxy, 2',3',4'-trimethoxy on phenyl | 10.59 |
| 54 | 6,7-dimethoxy, 3',4',5'-trimethoxy on phenyl | 7.89 |
Data sourced from Xia et al.
In Focus: Experimental Protocols
The determination of metabolic stability is a meticulous process. Below is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes, based on established methodologies.
In Vitro Metabolic Stability Assay with Human Liver Microsomes
1. Materials and Reagents:
-
Test compounds
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (IS) for analytical quantification
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
DMSO for stock solutions of test compounds
2. Preparation of Solutions:
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Working Solutions: Dilute the stock solutions to an intermediate concentration (e.g., 100 µM) with a 50:50 mixture of acetonitrile and water.
-
Microsomal Suspension: Thaw the pooled HLMs on ice and dilute with cold potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm a solution of HLMs in potassium phosphate buffer in a water bath at 37°C for 5-10 minutes.
-
Add the test compound working solution to the pre-warmed microsome solution to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and halts the enzymatic reaction.
4. Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration used in the assay.
Visualizing the Pathways and Processes
To better understand the context of the PDE5 inhibitors and the experimental design, the following diagrams have been generated.
References
assessing the advantages of 4-phenylquinoline scaffolds over other heterocyclic systems
In the landscape of medicinal chemistry, the quest for "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is paramount. Among these, the quinoline core has long been recognized for its versatility and presence in numerous therapeutic agents. This guide provides a comprehensive assessment of the 4-phenylquinoline scaffold, comparing its performance and advantages over other common heterocyclic systems, supported by experimental data and detailed methodologies.
Broad-Spectrum Biological Activity of this compound Derivatives
The introduction of a phenyl group at the 4-position of the quinoline ring system often imparts a remarkable array of biological activities. This substitution can enhance the molecule's interaction with biological targets and modulate its pharmacokinetic properties. Derivatives of the this compound scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]
One notable area of investigation is their efficacy as anticancer agents. The planar aromatic system of the this compound core is adept at intercalating with DNA and interacting with the active sites of various enzymes crucial for cancer cell proliferation.
Table 1: Anticancer Activity of a this compound Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical Cancer) | 0.50 |
Data sourced from a comparative study on quinoline and quinazoline derivatives.[3]
Comparative Analysis: this compound vs. Other Heterocyclic Systems
A key aspect of evaluating a scaffold's utility is to compare it with other structurally related heterocyclic systems that are also prevalent in drug discovery.
This compound vs. Quinazoline
The quinazoline scaffold, an isomer of quinoline, is another prominent heterocyclic system in medicinal chemistry. A direct comparison of the anticancer activity of a 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline and its corresponding quinazoline analog revealed a significant advantage for the quinoline derivative.
Table 2: Comparative Anticancer Activity of Quinoline and Quinazoline Derivatives
| Compound | Heterocyclic Core | Cancer Cell Line | IC50 (µM) |
| Derivative 13a | Quinoline | HeLa | 0.50 |
| Derivative 12b | Quinazoline | HeLa | 0.82 |
As shown in Table 2, the quinoline-based compound (13a) exhibited a more potent antiproliferative activity against the HeLa cervical cancer cell line compared to its quinazoline counterpart (12b).[3] This suggests that the arrangement of the nitrogen atom in the quinoline ring may be more favorable for the specific interactions required for this particular anticancer activity.
This compound vs. Isoquinoline
Isoquinoline, another isomer of quinoline, also serves as a scaffold for many biologically active compounds. While direct comparisons with this compound derivatives are limited, analysis of various substituted quinolines and isoquinolines provides insights into their relative potential. The position of the nitrogen atom in the bicyclic system influences the molecule's electronic distribution and hydrogen bonding capacity, which in turn affects its interaction with biological targets.[4]
Table 3: Comparative Anticancer Activity of Quinoline and Isoquinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Quinoline Derivative | A549 (Lung) | 1.66 |
| Isoquinoline Derivative | SKBR3 (Breast) | Superior to quinoline counterpart |
Note: This table presents a generalized comparison from a study on quinoline and isoquinoline isomers. The specific derivatives and their IC50 values are highly dependent on the full molecular structure.[4]
Mechanistic Insights: Unraveling the Advantages of the this compound Scaffold
The superiority of the this compound scaffold can often be attributed to its unique interactions with specific biological targets.
Serotonin Receptor Antagonism
Recent studies have implicated serotonin (5-hydroxytryptamine, 5-HT) receptors in the progression of certain cancers.[1] this compound derivatives have been identified as potential antagonists for serotonin receptors, particularly the 5-HT1B and 5-HT2B subtypes. By blocking these receptors, they can inhibit downstream signaling pathways that promote cancer cell proliferation. One of the key downstream effects is the inhibition of serotonin-induced calcium ion efflux and the subsequent suppression of the ERK (Extracellular signal-regulated kinase) signaling pathway.[1]
References
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 4-Phenylquinoline
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. 4-Phenylquinoline, a heterocyclic aromatic compound, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal, aligning with standard laboratory safety protocols.
Immediate Safety and Hazard Assessment
Hazard Data Summary
The following table summarizes the known and analogous hazard information for this compound to guide safe handling and disposal procedures.
| Hazard Category | GHS Classification & Hazard Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [1] |
| Environmental Hazards | Based on related quinoline compounds, it is potentially very toxic to aquatic life with long-lasting effects. | [2][3] |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| Protection Type | Specific Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary objective in the disposal of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[4] This compound must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[3][4]
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.[3][4]
-
To prevent dangerous reactions, do not mix this compound waste with other incompatible waste streams.[3]
2. Waste Collection and Containerization:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.
-
Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended. The container must have a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the primary hazards (e.g., "Toxic," "Irritant") and the accumulation start date.
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for waste pickup.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Phenylquinoline
This guide provides comprehensive safety and logistical information for the handling and disposal of 4-Phenylquinoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | Description |
| Flammability | Flammable solid.[1] |
| Acute Toxicity | Toxic if swallowed or inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and may cause an allergic skin reaction.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Hazard | May cause respiratory irritation.[1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Carcinogenicity | Some related quinoline compounds may cause cancer. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.[1][3] | Protects against dust particles, chemical splashes, and eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] | Prevents skin contact, burns, and allergic reactions.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, particularly when handling the powder form or when adequate ventilation is not available.[3] | Minimizes the inhalation of fine particles that can cause respiratory irritation and toxicity.[1][2] |
| Skin and Body Protection | A laboratory coat, long-sleeved shirt, and long pants are required as basic protection.[3][4] For larger quantities or when there is a risk of significant exposure, flame-retardant antistatic protective clothing or a chemical-resistant apron should be worn.[1][4] | Provides a barrier against accidental skin contact and contamination of personal clothing.[4] |
| Footwear | Closed-toed shoes are mandatory.[4] For situations with a risk of spills, chemical-resistant boots are recommended.[4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
-
Preparation:
-
Handling the Compound:
-
When weighing or transferring the solid material, do so carefully to minimize the generation of dust.[1][3]
-
If creating a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
Avoid contact with skin, eyes, and personal clothing.[6]
-
Do not eat, drink, or smoke while handling the compound.[1][6]
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
| Spill | Evacuate the area. Avoid breathing dust. Wear appropriate PPE. For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[1][6] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Treat all this compound waste as hazardous waste.[7]
-
Containerization:
-
Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[7]
-
Ensure the container is in good condition and has a secure lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., Flammable, Toxic, Corrosive).[7]
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure and well-ventilated.
-
-
Disposal:
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₅H₁₁N[9] |
| Molecular Weight | 205.25 g/mol [9] |
| Melting Point | 113 - 115 °C[1] |
| Boiling Point | ≥ 160 °C (with decomposition)[1] |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. This compound | C15H11N | CID 521929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
